molecular formula C17H20N6O7S4 B601398 Desfuroyl ceftiofur cysteine disulfide CAS No. 158039-15-7

Desfuroyl ceftiofur cysteine disulfide

Cat. No.: B601398
CAS No.: 158039-15-7
M. Wt: 548.6 g/mol
InChI Key: JOKBPDNPVWSNNL-JSLDHHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desfuroyl Ceftiofur Cysteine Disulfide is a primary metabolite of Ceftiofur, a third-generation cephalosporin antibiotic used in veterinary medicine . This compound is of significant value in analytical chemistry and pharmaceutical research, primarily serving as a critical reference standard for the quantification of Ceftiofur residues in animal tissues such as swine muscle, kidney, liver, and fat . Researchers utilize it extensively for analytical method development (AMD) and method validation (AMV) to ensure accuracy and compliance in studies supporting regulatory submissions like the Abbreviated New Drug Application (ANDA) . The compound is supplied with detailed characterization data and a Certificate of Analysis (CoA) to guarantee its quality and suitability for precise laboratory applications . As a microbiologically active metabolite, it is also relevant in studies investigating the pharmacological and residual profiles of Ceftiofur . The product is offered with high purity and, where feasible, traceability to pharmacopeial standards (USP/EP) can be established . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

158039-15-7

Molecular Formula

C17H20N6O7S4

Molecular Weight

548.6 g/mol

IUPAC Name

(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1

InChI Key

JOKBPDNPVWSNNL-JSLDHHCHSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O

Appearance

Off-White to Yellow Solid

melting_point

>187°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Desfuroylceftiofur Cysteine Disulfide;  DFC-CYS; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Ceftiofur to Desfuroylceftiofur Cysteine Disulfide (DCCD)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Mechanism, Causality, and Analytical Validation

This guide provides a detailed exploration of the metabolic transformation of ceftiofur, a third-generation cephalosporin antibiotic, into its significant and analytically relevant metabolite, desfuroylceftiofur cysteine disulfide (DCCD). We will delve into the biochemical cascade, the rationale behind experimental designs for its study, and the validated protocols for its quantification, offering a comprehensive resource for researchers, scientists, and drug development professionals in the veterinary pharmaceutical field.

Introduction: Ceftiofur's Unique Metabolic Profile

Ceftiofur is a cornerstone of veterinary medicine, prized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including β-lactamase-producing strains.[1] Unlike many cephalosporins that are excreted largely unchanged, ceftiofur undergoes rapid and complex metabolism in vivo.[1] This metabolic journey is not merely a degradation process but a bioactivation and conjugation cascade that dictates the drug's efficacy, distribution, and residue profile. Understanding this pathway is paramount for accurate pharmacokinetic modeling, residue analysis, and ensuring food safety.

The central event in ceftiofur's metabolism is the cleavage of its thioester bond, a reaction that gives rise to the primary and microbiologically active metabolite, desfuroylceftiofur (DFC).[2][3] DFC's inherent reactivity, particularly its thiol group, is the starting point for a series of conjugation reactions, leading to the formation of various disulfide-linked metabolites, with DCCD being a prominent and stable end-product found in tissues.[1][4]

The Metabolic Cascade: From Ceftiofur to DCCD

The transformation of ceftiofur to DCCD is a multi-step process initiated by enzymatic hydrolysis and followed by disulfide exchange reactions with endogenous sulfur-containing molecules.

Step 1: Enzymatic Cleavage to Desfuroylceftiofur (DFC)

Upon entering the systemic circulation, ceftiofur is rapidly metabolized. The initial and rate-limiting step is the hydrolysis of the thioester bond, which liberates the furoic acid side chain and forms desfuroylceftiofur (DFC).[1][2][4]

  • Causality of Experimental Choice: In vitro studies to elucidate this step typically employ S-9 and microsomal fractions from target animal tissues, such as the liver and kidney.[1][5] This is a deliberate choice to isolate the enzymatic activity responsible for the metabolic conversion. The S-9 fraction contains both microsomal and cytosolic enzymes, providing a comprehensive view of metabolic potential, while purified microsomes can help pinpoint the involvement of specific enzyme families like esterases. The kidney and liver are the primary tissues investigated due to their high metabolic capacity and significant role in drug elimination.[5][6]

  • Key Enzymes: This conversion is primarily catalyzed by esterases, which are abundant in the liver and kidneys.[5] The high activity of these enzymes explains the very short half-life of the parent ceftiofur in plasma.[7]

Step 2: The Reactivity of DFC and Disulfide Bond Formation

DFC is an unstable and highly reactive intermediate. Its free thiol group readily interacts with endogenous molecules containing disulfide bonds or other thiol groups. This reactivity is the crux of the subsequent metabolic transformations.

DFC can undergo several parallel reactions:

  • Formation of DCCD: DFC can react with cysteine, an amino acid prevalent in biological systems, to form a stable mixed disulfide, desfuroylceftiofur cysteine disulfide (DCCD).[5][8] This can occur through direct conjugation with cysteine or via disulfide exchange with cystine.[5] The formation of DCCD is a significant pathway, particularly in tissues.[4]

  • Formation of other Disulfides: DFC can also react with itself to form the 3,3'-desfuroylceftiofur disulfide dimer (3,3'-DFD) or with glutathione to form a DFC-glutathione conjugate.[1][2] The DFC-glutathione conjugate can be further metabolized to DFC-cysteine.[5]

  • Protein Binding: The reactive thiol group of DFC can form covalent bonds with cysteine residues in proteins, leading to the formation of protein-bound adducts.[1][5] Albumin is a primary target for this covalent binding in plasma.

The following diagram illustrates the metabolic pathway:

Ceftiofur_Metabolism Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Esterase Hydrolysis (Liver, Kidney) Furoic_Acid Furoic Acid Ceftiofur->Furoic_Acid DCCD Desfuroylceftiofur Cysteine Disulfide (DCCD) DFC->DCCD Disulfide Exchange with Cysteine/Cystine DFD 3,3'-Desfuroylceftiofur Disulfide Dimer (3,3'-DFD) DFC->DFD Dimerization DFC_GSH DFC-Glutathione Conjugate DFC->DFC_GSH Conjugation with Glutathione Protein_Adducts Protein Adducts (e.g., Albumin) DFC->Protein_Adducts Covalent Binding DFC_GSH->DCCD Metabolism

Metabolic pathway of ceftiofur to DCCD and other metabolites.

Quantitative Analysis: A Self-Validating System for Residue Monitoring

The complexity of ceftiofur's metabolism, with its array of inter-convertible metabolites all retaining the core β-lactam structure, presents a significant analytical challenge. A robust and reliable quantification method is essential for regulatory purposes and pharmacokinetic studies.

The Marker Residue Concept: Derivatization to DCA

To overcome the analytical complexity, regulatory methods are based on the concept of a "marker residue." This involves the chemical conversion of all ceftiofur and its desfuroylceftiofur-related metabolites that contain an intact β-lactam ring into a single, stable derivative: desfuroylceftiofur acetamide (DCA) .[8][9][10]

  • Trustworthiness of the Protocol: This approach forms a self-validating system. By converting a heterogeneous group of active metabolites into a single, stable analyte, the method ensures that the total antimicrobial activity potential is quantified, regardless of the specific metabolic profile in a given sample. This provides a consistent and reliable measure for residue monitoring.[9][11]

Experimental Protocol: Quantification of Total Ceftiofur Residues as DCA

The following is a generalized, step-by-step methodology for the analysis of total ceftiofur residues in animal tissues by conversion to DCA, followed by LC-MS/MS analysis.[10][11][12]

Objective: To quantify the total concentration of ceftiofur and its desfuroylceftiofur-related metabolites in tissues.

Principle: Tissues are extracted, and all target analytes are subjected to a two-step chemical derivatization. First, a reducing agent cleaves all disulfide bonds, liberating free DFC. Second, an alkylating agent reacts with the free thiol group of DFC to form the stable acetamide derivative, DCA.

Materials:

  • Homogenized tissue sample (e.g., kidney, liver, muscle)

  • Borate buffer

  • Dithioerythritol (DTE) solution (reducing agent)

  • Iodoacetamide solution (alkylating agent)

  • Internal standard (e.g., cefotaxime, deuterated DCCD)

  • Solid-phase extraction (SPE) cartridges

  • Acetonitrile, methanol, formic acid (LC-MS grade)

Procedure:

  • Sample Preparation and Extraction:

    • Weigh 1-2 g of homogenized tissue into a centrifuge tube.

    • Add the internal standard.

    • Add borate buffer and vortex to create a uniform suspension.

    • For liver and muscle, a protein precipitation step with acetonitrile may be included, followed by a hexane wash to remove lipids.[13]

  • Step 1: Reductive Cleavage of Disulfides:

    • Add DTE solution to the sample extract.

    • Incubate in a water bath (e.g., 50°C for 15 minutes) to reduce all disulfide-bound DFC to free DFC.[11]

  • Step 2: Derivatization to DCA:

    • Cool the sample to room temperature.

    • Add iodoacetamide solution to alkylate the free thiol group of DFC, forming the stable DCA derivative.[11]

  • Cleanup:

    • Pass the derivatized solution through a pre-conditioned SPE column to remove matrix interferences.[14]

    • Wash the column with an appropriate solvent.

    • Elute the DCA with a suitable solvent mixture (e.g., 5% glacial acetic acid in methanol).[11]

  • Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system for quantification of DCA.

The following diagram outlines the analytical workflow:

Analytical_Workflow Sample Tissue Sample (Ceftiofur, DFC, DCCD, etc.) Extraction Extraction (Buffer, Acetonitrile) Sample->Extraction Reduction Reduction with DTE (Cleavage of Disulfides) Extraction->Reduction Derivatization Derivatization with Iodoacetamide Reduction->Derivatization Cleanup SPE Cleanup Derivatization->Cleanup Analysis LC-MS/MS Analysis (Quantification of DCA) Cleanup->Analysis

Workflow for the quantification of total ceftiofur residues as DCA.

Summary of Key Ceftiofur Metabolites

The following table summarizes the key metabolites in the ceftiofur pathway and their significance.

MetaboliteChemical NameSignificance
DFC DesfuroylceftiofurPrimary, microbiologically active metabolite; highly reactive intermediate.[2][3]
DCCD Desfuroylceftiofur Cysteine DisulfideStable, major unbound metabolite in tissues like kidney and milk.[4] A suitable surrogate marker residue.[13]
3,3'-DFD 3,3'-Desfuroylceftiofur Disulfide DimerA dimer of DFC, found in urine.[1][4]
DFC-GSH Desfuroylceftiofur Glutathione ConjugateAn intermediate conjugate that can be metabolized to DCCD.[5]
DCA Desfuroylceftiofur AcetamideStable derivative formed for analytical quantification of total residues.[8][9]

Conclusion

The metabolic pathway of ceftiofur to desfuroylceftiofur cysteine disulfide (DCCD) is a critical area of study for veterinary pharmacologists and drug development professionals. The initial rapid conversion to the active but unstable desfuroylceftiofur (DFC) dictates the drug's antimicrobial action, while the subsequent formation of stable disulfide conjugates like DCCD is central to its residue profile. The development of analytical methods that convert all active metabolites to a single marker residue, desfuroylceftiofur acetamide (DCA), represents a robust and trustworthy system for regulatory monitoring. A thorough understanding of this metabolic cascade, from the underlying enzymatic reactions to the validated analytical workflows, is essential for the responsible and effective use of this important veterinary antibiotic.

References

  • Beconi-Barker, M. G., Roof, R. D., Millerioux, L., Kausche, F. M., Vidmar, T. J., Smith, E. B., Callahan, J. K., Hubbard, V. L., Smith, G. A., & Gilbertson, T. J. (1995). In vitro metabolism of ceftiofur in bovine tissues. Journal of Veterinary Pharmacology and Therapeutics, 18(5), 349-356. [Link]

  • Brown, S. A., Jaglan, P. S., & Banting, A. (1991). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to dairy goats. Journal of Veterinary Pharmacology and Therapeutics, 14(4), 366-374. [Link]

  • Jaglan, P. S., Roof, R. D., Yein, F. S., Arnold, T. S., & Gilbertson, T. J. (1990). Metabolism of ceftiofur. Nature of urinary and plasma metabolites in rats and cattle. Journal of Agricultural and Food Chemistry, 38(12), 2239-2245. [Link]

  • European Medicines Agency. (1998). Ceftiofur (2). Committee for Veterinary Medicinal Products. [Link]

  • Food and Agriculture Organization of the United Nations. (1996). Ceftiofur sodium. JECFA. [Link]

  • Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2011). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]

  • Food and Agriculture Organization of the United Nations. (1997). Ceftiofur (monohydrochloride and sodium salts). JECFA. [Link]

  • Brown, S. A., Chester, Jr, S. T., & Robb, E. J. (1996). Plasma Disposition of Ceftiofur and Metabolites After Intravenous and Intramuscular Administration of Ceftiofur Sodium to Calves. The Bovine Practitioner, (30), 60-64. [Link]

  • Cox, S., White, M., Gordon, K., & Bailey, J. (2011). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Abdel Aziz, E. A., El-Nabtity, S. M., El Barawy, A. M., & Elmajdoub, A. A. (2017). Residues of Ceftiofur Sodium in Rabbit Tissues. Alexandria Journal of Veterinary Sciences, 54(1), 104-110. [Link]

  • Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2011). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Wageningen University & Research. [Link]

  • Le-Deygen, I., De Smet, J., De Baere, S., Croubels, S., & Devreese, M. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites, 11(8), 508. [Link]

  • Hornish, R. E., & Thomas, M. H. (2002). Multilaboratory Trial for Determination of Ceftiofur Residues in Bovine and Swine Kidney and Muscle, and Bovine Milk. Journal of AOAC INTERNATIONAL, 85(1), 43-50. [Link]

  • Brown, S. A., Jaglan, P. S., & Banting, A. (1993). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to sheep. Journal of Veterinary Pharmacology and Therapeutics, 16(2), 183-191. [Link]

  • Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2012). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]

  • Poapolathep, A., Klangkaew, N., Sugandhavesa, P., & Poapolathep, S. (2009). Pharmacokinetics of ceftiofur hydrochloride in pigs infected with porcine reproductive and respiratory syndrome virus. Journal of Antimicrobial Chemotherapy, 63(4), 810-812. [Link]

  • Giguère, S., Malinski, T. J., Womble, A. Y., & Davis, J. L. (2014). Pharmacokinetics of ceftiofur sodium and ceftiofur crystalline free acid in neonatal foals. Journal of Veterinary Pharmacology and Therapeutics, 37(4), 368-375. [Link]

  • Islam, M. S., & Masum, M. M. (2014). Molecular Modelling Analysis of the Metabolism of Ceftiofur. Trends in Applied Sciences Research, 9(1), 31-41. [Link]

  • KuKanich, K., & KuKanich, B. (2019). Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs. Frontiers in Veterinary Science, 6, 362. [Link]

  • Feng, S., Chiesa, O. A., Kijak, P., Chattopadhaya, C., Lancaster, V., Smith, E. A., Girard, L., Sklenka, S., & Li, H. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5899-5907. [Link]

  • World Health Organization. (1996). Ceftiofur. INCHEM. [Link]

  • Fernando, C., Dahanayake, S., & Amarakoon, S. (2020). Faecal concentrations of ceftiofur metabolites in finisher pigs administered intramuscularly with ceftiofur hydrochloride and fed diets differing in fibre and protein. Journal of Applied Animal Research, 48(1), 361-366. [Link]

  • Feng, S., Kijak, P. J., & Turnipseed, S. B. (2012). A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS. Journal of Chromatography B, 900, 73-79. [Link]

Sources

Targeted Quantitation of Desfuroyl Ceftiofur Cysteine Disulfide (DCCD)

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic & Analytical Guide for Drug Development

CAS Number: 158039-15-7 Synonyms: DFC-CYS, Desfuroylceftiofur cysteine disulfide Molecular Formula: C₁₇H₂₀N₆O₇S₄ Molecular Weight: 548.64 g/mol []

Executive Summary & Scientific Significance

Desfuroyl ceftiofur cysteine disulfide (DCCD) is the primary urinary and renal metabolite of the third-generation cephalosporin antibiotic, Ceftiofur.[2] Unlike the parent drug, which is rapidly metabolized, DCCD represents a stable, bioactive disulfide conjugate formed via thioester cleavage and subsequent thiol-disulfide exchange with endogenous cysteine.

For researchers in veterinary pharmacokinetics (PK) and residue depletion, DCCD is critical for two reasons:

  • Surrogate Marker Utility: In bovine kidney (the target tissue), DCCD correlates linearly with "total ceftiofur residues," allowing for specific LC-MS/MS monitoring without the complex chemical hydrolysis required by regulatory "total residue" methods.

  • Bioactivity Retention: The metabolite retains the

    
    -lactam ring, preserving antimicrobial activity.[3][4] Understanding its formation and depletion is essential for accurate microbiological risk assessment (MRA).
    
Metabolic Pathway & Mechanism

Ceftiofur acts as a pro-drug.[3] Upon intramuscular administration, the thioester bond is rapidly cleaved by plasma esterases to yield Desfuroylceftiofur (DFC) . DFC is an active metabolite containing a free sulfhydryl (-SH) group. This reactive thiol undergoes rapid disulfide exchange with endogenous thiols (Cysteine, Glutathione) or binds covalently to plasma proteins.

In the kidney, high concentrations of cysteine favor the formation of DCCD. The following diagram illustrates this metabolic cascade.

CeftiofurMetabolism cluster_kidney Target Tissue: Kidney Ceftiofur Ceftiofur (Parent Drug) DFC Desfuroylceftiofur (DFC) (Free Thiol - Active) Ceftiofur->DFC Plasma Esterases (Rapid Hydrolysis) FuroicAcid Furoic Acid Ceftiofur->FuroicAcid DCCD DCCD (CAS 158039-15-7) (Cysteine Disulfide) DFC->DCCD Disulfide Exchange (+ Cysteine) DFC_GS DFC-Glutathione Disulfide DFC->DFC_GS + Glutathione DFC_Protein Protein-Bound DFC (Albumin/Alpha-antitrypsin) DFC->DFC_Protein Covalent Binding

Figure 1: Metabolic pathway of Ceftiofur leading to the formation of DCCD as the major renal metabolite.[3][5]

Analytical Strategy: Intact vs. Total Residue

Historically, regulatory bodies (FDA, EMA) measure ceftiofur residues as "Desfuroylceftiofur Acetamide (DCA) equivalents." This involves treating tissue with dithioerythritol (DTE) to break all disulfide bonds, followed by alkylation with iodoacetamide.[5]

However, for mechanistic studies and rapid screening, direct quantitation of intact DCCD is superior. It avoids the harsh derivatization steps and provides data on the specific metabolic state of the drug.

Comparison of Methodologies
FeatureMethod A: Total Residue (DCA)Method B: Intact DCCD (Targeted)
Analyte Measured Desfuroylceftiofur Acetamide (DCA)Desfuroylceftiofur Cysteine Disulfide (DCCD)
Sample Prep Hydrolysis (DTE) + Derivatization (IAA)Simple Extraction + SPE Cleanup
Specificity Low (Aggregates all metabolites)High (Specific to CAS 158039-15-7)
Throughput Low (Incubation steps required)High (Direct inject)
Primary Use Regulatory Compliance (MRL)PK Modeling, Mechanism, Screening
Protocol: LC-MS/MS Quantitation of DCCD

This protocol is based on the validation by Feng et al. (2014) , optimized for bovine kidney tissue.

4.1. Materials & Reagents[5][6][7][8]
  • Standard: DCCD (CAS 158039-15-7), purity >95%.

  • Internal Standard (IS): DCCD-d3 (Deuterated).[3]

  • Extraction Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • SPE Cartridges: C18 or HLB (Hydrophilic-Lipophilic Balance), 60 mg/3 cc.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS Grade.

4.2. Sample Preparation Workflow

The following Graphviz diagram details the extraction logic, ensuring protein removal without degrading the disulfide bond.

SamplePrep Sample Tissue Sample (1.0 g Kidney) Extract Extraction Add 10 mL Phosphate Buffer Homogenize Sample->Extract Centrifuge Centrifugation 3500 x g, 10 min, 4°C Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE_Load SPE Loading (Conditioned C18) Supernatant->SPE_Load Wash Wash Step 5% Methanol in Water SPE_Load->Wash Elute Elution 100% Acetonitrile Wash->Elute Recon Evaporate & Reconstitute Mobile Phase A:B (90:10) Elute->Recon LCMS LC-MS/MS Injection Recon->LCMS

Figure 2: Optimized extraction workflow for intact DCCD from bovine kidney.

4.3. LC-MS/MS Parameters

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 or Waters Xevo). Ionization: Electrospray Ionization (ESI), Positive Mode.[4] Column: C18 Reverse Phase (e.g., Kinetex F5 or Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm.

Gradient Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[9]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Role
DCCD 549.0 241.0 3520Quantifier
549.0183.03525Qualifier
DCCD-d3 (IS) 552.0 244.0 3520Internal Standard

Note: The m/z 241 product ion corresponds to the characteristic cephalosporin core fragment, ensuring high specificity against matrix background.

Data Interpretation & Validation
  • Linearity: The method typically exhibits linearity from 25 ng/g to 2000 ng/g in tissue.[10]

  • Recovery: Absolute recovery using phosphate buffer extraction is generally >80% .

  • Stability: DCCD is relatively stable in tissue matrix at -20°C, but freeze-thaw cycles should be minimized due to potential disulfide exchange with matrix proteins.

  • Correlation: In bovine kidney, DCCD concentration is approximately 50-70% of the total ceftiofur residue concentration (measured as DCA). This factor must be accounted for if converting DCCD data to regulatory "total residue" equivalents.

References
  • Feng, S., Chiesa, O. A., Kijak, P., et al. (2014).[7] Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur.[3][7][10] Journal of Agricultural and Food Chemistry, 62(22), 5011–5019.[7] Link

  • Feng, S., Chattopadhaya, C., Kijak, P., et al. (2012).[11] A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS.[7][10] Journal of Chromatography B, 898, 62–68.[10][11] Link

  • Berendsen, B. J., Stolker, A. A., & Nielen, M. W. (2012). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197–207.[8] Link

  • Jaglan, P. S., & Roof, R. D. (1990). Metabolism in rats treated orally with ceftiofur (U-64,279E) sodium from multiple high doses.[2][12] Part II. Metabolic profiles. Research Report TR-796. Link

  • European Medicines Agency (EMA). (1999). Ceftiofur: Summary Report (MRL). Committee for Veterinary Medicinal Products. Link

Sources

Technical Monograph: N,N'-Dicyclohexylcarbodiimide (DCCD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Natured Reagent

N,N'-Dicyclohexylcarbodiimide (DCCD) occupies a unique niche in both organic synthesis and bioenergetics. To the synthetic chemist, it is the quintessential "zero-length" crosslinker and dehydrating agent, driving the formation of amides and esters under mild conditions (Steglich esterification). To the biochemist, it is a potent, site-specific probe used to map proton transport channels in ATP synthases.

This guide moves beyond basic textbook definitions to address the practical realities of working with DCCD: managing its notorious byproduct (dicyclohexylurea), handling its potent allergenicity, and executing precise kinetic inhibition assays.

Physicochemical Profile

DCCD is a waxy solid with a low melting point, a property that dictates specific handling requirements.[1][2][3][4] It is lipophilic, necessitating the use of organic solvents for stock preparation before introduction into aqueous biological systems.

Table 1: Critical Physicochemical Data
PropertyValueOperational Implication
CAS Number 538-75-0Universal identifier for safety/ordering.
Molecular Weight 206.33 g/mol Essential for calculating molar equivalents.
Appearance White, waxy crystalline solidWarning: Waxy texture makes weighing difficult; static charge is common.
Melting Point 34–35 °CCan melt in warm labs; store refrigerated.
Boiling Point 148–152 °C (at 11 mmHg)High boiling point; not easily removed by evaporation.
Solubility DCM, THF, DMF, DMSOInsoluble in water. Must be dissolved in organic solvent (e.g., ethanol/DMSO) prior to aqueous dilution.
Byproduct Dicyclohexylurea (DCU)Highly insoluble in most solvents; precipitates immediately upon reaction.

Field Note: Because DCCD melts near body temperature, it can easily liquefy during handling. It is best weighed quickly or handled as a volumetric solution in Dichloromethane (DCM) to ensure accuracy.

Mechanistic Action

Chemical Synthesis: Carboxyl Activation

DCCD functions by activating carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by amines (forming amides) or alcohols (forming esters).

  • The DCU Problem: The driving force of the reaction is the formation of the stable, insoluble urea byproduct (DCU). While this drives the reaction forward, DCU is notoriously difficult to remove completely from the final product.[1]

  • Catalysis: The reaction is often slow and prone to side reactions (N-acylurea formation).[5] The addition of DMAP (4-Dimethylaminopyridine) acts as an acyl-transfer catalyst, significantly accelerating the reaction (Steglich Esterification).

Biological Mechanism: ATPase Inhibition

In bioenergetics, DCCD is a suicide inhibitor. It partitions into the lipid bilayer and covalently modifies specific carboxyl residues (Glutamic or Aspartic acid) buried within the hydrophobic core of membrane proteins.

  • Target: The c-subunit of F0F1-ATPase (specifically Asp61 in E. coli or Glu65 in mitochondria).

  • Effect: Modification blocks the proton wire, decoupling proton translocation from ATP synthesis.

Visualization: The Activation Pathway

DCCD_Mechanism Carboxyl Carboxylic Acid (R-COOH) Intermediate O-Acylisourea (Highly Reactive) Carboxyl->Intermediate + DCCD DCCD DCCD (Activator) DCCD->Intermediate Product Coupled Product (Amide/Ester) Intermediate->Product + Nucleophile DCU DCU Byproduct (Insoluble Urea) Intermediate->DCU Rearrangement/Collapse Nucleophile Nucleophile (Amine/Alcohol)

Figure 1: The reaction pathway of DCCD. The formation of the O-acylisourea is the rate-limiting activation step, which collapses into the desired product and the insoluble DCU precipitate.

Safety & Handling: The Sensitization Risk

DCCD is not merely toxic; it is a severe skin and respiratory sensitizer .

  • The Mechanism of Danger: As a dehydrating agent, DCCD reacts with moisture in the eyes and skin, causing severe burns. More critically, it can crosslink proteins in the skin, leading to an immune response. Repeated exposure, even to trace amounts, can lead to anaphylactic-like reactions.

  • Handling Protocol:

    • Never weigh DCCD on an open bench. Use a fume hood.

    • Solvent Trap: Keep a container of dilute acid or waste solvent nearby to immediately rinse spatulas.

    • Decontamination: Spills should be treated with an excess of water/acid to hydrolyze the carbodiimide to the safer urea (DCU), though this reaction is slow for insoluble solids.

Experimental Protocol: DCCD Inhibition of Membrane ATPase

Objective: To determine the sensitivity of a membrane-bound ATPase to DCCD, confirming the role of carboxyl residues in proton translocation.

Context: This protocol assumes the use of isolated membrane vesicles (e.g., submitochondrial particles or bacterial membrane vesicles).

Reagents
  • DCCD Stock: 50 mM in absolute ethanol or DMSO. (Freshly prepared).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.

  • Protein: Isolated membrane vesicles (1–5 mg/mL).

Step-by-Step Workflow
  • Pre-Incubation (The Critical Step):

    • Dilute the membrane protein to 0.5 mg/mL in Assay Buffer.

    • Add DCCD stock to achieve final concentrations ranging from 10 µM to 200 µM.

    • Control: Add an equivalent volume of ethanol/DMSO (vehicle control).

    • Incubate at 25°C for 30 minutes.

    • Why? DCCD is hydrophobic and requires time to partition into the membrane and react with the buried carboxyl group. The reaction is time-dependent and follows pseudo-first-order kinetics [1].[6]

  • Quenching (Optional but Recommended):

    • If the activity assay cannot be run immediately, dilute the sample 10-fold into ice-cold buffer containing BSA (Bovine Serum Albumin). The BSA acts as a scavenger for unreacted DCCD.

  • Activity Assay:

    • Add ATP (final concentration 2 mM) to initiate the reaction.

    • Measure phosphate release (colorimetric assay) or NADH oxidation (coupled enzyme assay) over 5–10 minutes.

  • Data Analysis:

    • Plot % Residual Activity vs. DCCD Concentration.

    • Calculate the IC50 (concentration required for 50% inhibition).

Visualization: Inhibition Workflow

ATPase_Assay Stock DCCD Stock (50mM in EtOH) Incubation Incubation 30 min @ 25°C (Hydrophobic Partitioning) Stock->Incubation Membrane Membrane Vesicles (Proteoliposomes) Membrane->Incubation Scavenge BSA Quench (Remove Free DCCD) Incubation->Scavenge Optional Assay ATP Hydrolysis Assay (Measure Pi Release) Incubation->Assay Scavenge->Assay Result Calculate IC50 Assay->Result

Figure 2: Workflow for characterizing DCCD inhibition. The incubation step is distinct from the assay step to allow covalent modification of the enzyme.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10868, Dicyclohexylcarbodiimide. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Fillingame, R. H. (1985). Inhibition of (Na+,K+)-ATPase by dicyclohexylcarbodiimide.[6] Evidence for two carboxyl groups that are essential for enzymatic activity. Biochemistry. Retrieved from [Link]

  • Nakanishi-Matsui, M., et al. (2013). Single-molecule analysis of F0F1-ATP synthase inhibited by N,N-dicyclohexylcarbodiimide. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Impurity Profiling of Desfuroyl Ceftiofur Cysteine Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, impurity profiling, and quality control of Desfuroyl Ceftiofur Cysteine Disulfide (DCCD) . It is designed for analytical chemists and process scientists requiring a reference standard for veterinary drug residue monitoring.

Executive Summary

Desfuroyl ceftiofur cysteine disulfide (DCCD) is a major metabolite of the cephalosporin antibiotic ceftiofur. In biological systems, the parent drug's thioester bond is cleaved to form desfuroyl ceftiofur (DFC), which subsequently conjugates with endogenous thiols, primarily cysteine and glutathione.

Synthesizing high-purity DCCD (CAS 158039-15-7) is critical for use as a reference standard in LC-MS/MS residue analysis. However, the synthesis is complicated by the "Three-Vector Instability" of the ceftiofur core:

  • Thioester/Thiol Reactivity: Competition between hetero-dimer (target) and homo-dimer (impurity) formation.

  • 
    -Lactam Fragility:  Susceptibility to ring opening under the alkaline conditions required for hydrolysis.
    
  • Isomerization: Migration of the double bond from

    
     to 
    
    
    
    .

This guide provides a controlled synthesis protocol and a rigorous impurity management strategy.

Synthesis Strategy: Convergent Thiol-Oxidation

The most robust route involves the in situ generation of DFC followed by controlled oxidative coupling with L-cysteine. Direct thiol-disulfide exchange is preferred over random oxidation to maximize yield.

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct phases:

  • Hydrolysis: Cleavage of the furoyl group from Ceftiofur Sodium to release the free thiol (DFC).

  • Oxidative Coupling: Reaction of DFC with L-Cysteine to form the disulfide bridge.

DCCD_Synthesis Ceftiofur Ceftiofur Sodium (Starting Material) Hydrolysis Alkaline Hydrolysis (pH 9.0, N2 atm) Ceftiofur->Hydrolysis DFC Desfuroyl Ceftiofur (Free Thiol Intermediate) Hydrolysis->DFC Thioester Cleavage Furoic Furoic Acid (By-product) Hydrolysis->Furoic Oxidation Oxidative Coupling (Air/H2O2 or Cystine exch.) DFC->Oxidation Cysteine L-Cysteine Cysteine->Oxidation DCCD DCCD (Target Disulfide) Oxidation->DCCD Heterodimerization Dimer DFC Dimer (Impurity) Oxidation->Dimer Homodimerization (Avoid)

Figure 1: Convergent synthesis pathway for Desfuroyl Ceftiofur Cysteine Disulfide.

Experimental Protocol

Note: All steps must be performed under yellow light to prevent photodegradation.

Step 1: Generation of Desfuroyl Ceftiofur (DFC)[1]
  • Dissolution: Dissolve 1.0 g (1.8 mmol) of Ceftiofur Sodium in 20 mL of degassed water.

  • Hydrolysis: Adjust pH to 9.0 using 1N NaOH. Maintain under nitrogen atmosphere at 20°C.

    • Critical Control: Do not exceed pH 9.5 or 25°C to prevent

      
      -lactam ring opening (formation of Cef-aldehyde).
      
  • Monitoring: Stir for 30-45 minutes. Monitor by HPLC for the disappearance of Ceftiofur and appearance of DFC (RT ~4-5 min) and Furoic Acid.

  • Neutralization: Once hydrolysis is >98% complete, immediately lower pH to 7.0 using 1N HCl to stabilize the

    
    -lactam ring.
    
Step 2: Disulfide Formation
  • Reagent Addition: Add L-Cysteine hydrochloride (1.2 equivalents) dissolved in degassed buffer (pH 7.0) to the DFC solution.

  • Oxidation: Introduce a mild oxidant. Bubbling clean air through the solution for 2-4 hours is often sufficient and gentler than

    
    . Alternatively, use Cystine directly in a thiol-disulfide exchange reaction (requires inert atmosphere).
    
  • Quenching: Acidify the reaction mixture to pH 3.0 using dilute Formic Acid. This halts the disulfide exchange and stabilizes the product.

Step 3: Purification
  • Technique: Preparative HPLC (C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Gradient 5% -> 30% ACN.

  • Separation Goal: Isolate DCCD from the "Critical Pair" (DFC Dimer) and excess Cysteine/Cystine.

Impurity Profiling & Control

The purity of the final standard depends on managing three classes of impurities.

Process-Related Impurities (Side Reactions)
Impurity NameStructure/OriginControl Strategy
DFC Dimer 3,3'-Desfuroylceftiofur disulfide.[1] Formed by oxidation of two DFC molecules.Use excess Cysteine to statistically favor the hetero-dimer.
Cystine Cysteine dimer. Formed by oxidation of excess reagent.[2]Easily removed by Prep-HPLC (elutes at void volume).
Furoic Acid Cleaved leaving group from Ceftiofur.[2][3]Removed during workup/HPLC.
Unreacted Ceftiofur Incomplete hydrolysis.Ensure reaction completion before adding Cysteine.
Degradation Products (Stability Issues)

These are irreversible structural changes to the ceftiofur core.

  • Cef-aldehyde (Ring Open): The primary degradant at high pH or temperature. The

    
    -lactam ring hydrolyzes, decarboxylates, and forms an aldehyde.[4]
    
    • Marker: m/z 243.1 (LC-MS).

  • 
    -Isomer:  Migration of the double bond in the dihydrothiazine ring.
    
    • Cause: Basic conditions or prolonged solution time.

  • Thiolactone: Under acidic conditions (pH < 2), the free thiol of DFC can attack the

    
    -lactam carbonyl, forming a thiolactone ring.
    
Impurity Fate Map

Impurity_Map DCCD DCCD (Target) Stable at pH 3-5 RingOpen Cef-aldehyde (Beta-lactam hydrolysis) DCCD->RingOpen Storage > -20°C Thiolactone DFC Thiolactone (Intramolecular cyclization) DCCD->Thiolactone Acidic pH < 2 Source Reaction Mixture (DFC + Cys + pH 7-9) Source->DCCD Controlled Oxidation Source->RingOpen pH > 9.5 or Heat Dimer DFC Dimer (Homodimerization) Source->Dimer Low Cys:DFC ratio Delta2 Delta-2 Isomer (Double bond migration) Source->Delta2 Prolonged Base exposure

Figure 2: Impurity fate map highlighting critical process parameters (pH, Temperature).

Analytical Quality Control

To validate the standard, use the following LC-MS/MS parameters.

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Positive Mode):

  • DCCD (Target):

    • Precursor: m/z 549.0

      
      
      
    • Quantifier: m/z 241.0 (Ceftiofur core fragment)

    • Qualifier: m/z 179.0

  • DFC Dimer (Impurity):

    • Precursor: m/z 857.0

  • Cef-aldehyde (Degradant):

    • Precursor: m/z 243.1

Acceptance Criteria:

  • Purity (HPLC @ 290 nm): > 95%.

  • DFC Dimer: < 2.0%.[3]

  • Total Unknown Impurities: < 3.0%.

References

  • European Medicines Agency (EMA). (1999). Ceftiofur: Summary Report (2). Committee for Veterinary Medicinal Products. Link

  • Koshy, K. T., & Cazers, A. R. (1997). Controlled hydrolysis of ceftiofur sodium, a broad-spectrum cephalosporin; isolation and identification of hydrolysis products. Journal of Pharmaceutical Sciences, 86(3), 389–395.[2] Link

  • Li, X., et al. (2011). Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. Journal of Agricultural and Food Chemistry, 59(18), 10176–10181. Link

  • Axios Research. (2024). Desfuroyl Ceftiofur Cysteine Disulfide Reference Standard Data Sheet. Link

  • BenchChem. (2025).[5][6] Quantitative Analysis of Desfuroylceftiofur in Animal Tissues by LC-MS/MS. Link

Sources

Methodological & Application

Quantitative Analysis of Total Ceftiofur Residues in Animal-Derived Foods by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of total ceftiofur-related residues in various animal-derived matrices, including kidney, liver, muscle, and milk. Ceftiofur, a third-generation cephalosporin antibiotic, is extensively used in veterinary medicine.[1] It rapidly metabolizes into several compounds, with the primary active metabolite being desfuroylceftiofur (DFC).[2][3] DFC and its related conjugates, such as desfuroylceftiofur cysteine disulfide (DCCD), are unstable, posing a significant analytical challenge.[1][4] To ensure accurate and comprehensive quantification for regulatory purposes, this method employs a universally accepted derivatization strategy. All ceftiofur metabolites retaining the microbiologically active β-lactam ring are converted to a single, stable marker residue, desfuroylceftiofur acetamide (DCA).[1][2][5] The protocol provides detailed, step-by-step procedures for sample preparation, including matrix-specific extraction, chemical derivatization, and solid-phase extraction (SPE) cleanup, followed by optimized LC-MS/MS analysis. The method is designed to meet the performance criteria required by international regulatory bodies for monitoring Maximum Residue Limits (MRLs) in food products.[6][7]

Introduction: The Rationale for a Marker Residue

Ceftiofur is a critical antibiotic for treating bacterial infections in livestock.[1] Upon administration, it undergoes rapid metabolism, primarily through the cleavage of its thioester bond, to form desfuroylceftiofur (DFC).[2] This primary metabolite is chemically reactive and forms reversible disulfide bonds with endogenous thiol-containing molecules like cysteine, creating desfuroylceftiofur cysteine disulfide (DCCD), or binds to proteins.[2][3]

Directly measuring individual, unstable metabolites like DCCD is impractical for routine monitoring as it would not account for the total residue burden. Regulatory agencies worldwide, including the Codex Alimentarius Commission, have therefore established MRLs for the sum of all ceftiofur residues that can be converted back to DFC.[3][8] The official analytical approach involves a two-step chemical conversion:

  • Reduction: A reducing agent, such as dithioerythritol (DTE), is used to cleave all disulfide bonds, liberating free DFC from its various conjugated forms (e.g., DCCD, protein adducts).[1][9]

  • Alkylation: The thiol group on the liberated DFC is then reacted with an alkylating agent, iodoacetamide, to form a stable, non-reactive derivative, desfuroylceftiofur acetamide (DCA), which is then quantified by LC-MS/MS.[1][10]

This strategy ensures that the analytical result reflects the total concentration of microbiologically significant ceftiofur residues, providing a reliable measure for ensuring food safety and regulatory compliance.

Metabolic and Derivatization Pathway

The analytical method is designed to channel multiple ceftiofur metabolites into a single, quantifiable molecule. The pathway below illustrates the transformation from the parent drug through its in-vivo metabolites to the final analytical derivative, DCA.

G cluster_vivo In-Vivo Metabolism cluster_vitro In-Vitro Derivatization Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Unstable) Ceftiofur->DFC Rapid Hydrolysis Metabolites DCCD & Other Thiol Conjugates DFC->Metabolites Conjugation DFC_released Desfuroylceftiofur (DFC) Metabolites->DFC_released + Dithioerythritol (Reduction) DCA Desfuroylceftiofur Acetamide (DCA) (Stable Analyte) DFC_released->DCA + Iodoacetamide (Alkylation) Analysis LC-MS/MS Analysis DCA->Analysis Quantification

Caption: Conversion of Ceftiofur and its metabolites to the stable derivative DCA.

Materials and Methods

Reagents and Standards
  • Ceftiofur Sodium Salt (Reference Standard)

  • Desfuroylceftiofur Acetamide (DCA) Analytical Standard

  • DCA-d3 (Isotopically Labeled Internal Standard)

  • Dithioerythritol (DTE)

  • Iodoacetamide (IAM)

  • LC-MS Grade Acetonitrile, Methanol, and Water

  • Formic Acid, Ammonium Acetate, Boric Acid

  • Phosphate Buffer (0.1 M, pH 7.0)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Tissue Homogenizer

  • Refrigerated Centrifuge

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer and Analytical Balance

Experimental Protocols

Preparation of Stock and Working Solutions
  • DCA Stock (100 µg/mL): Accurately weigh 10 mg of DCA standard and dissolve in 100 mL of methanol.

  • Internal Standard (IS) Stock (100 µg/mL): Prepare DCA-d3 stock solution similarly.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Derivatization Reagents:

    • DTE Solution (0.1 M): Dissolve 1.54 g of DTE in 100 mL of boric acid buffer (pH 9.0). Prepare fresh daily.

    • IAM Solution (0.1 M): Dissolve 1.85 g of iodoacetamide in 100 mL of water. Protect from light and prepare fresh daily.

Protocol 1: Sample Preparation from Bovine Kidney (Target Tissue)

This protocol is adapted from established methods for ceftiofur residue analysis.[11][12]

  • Homogenization: Weigh 2.0 ± 0.1 g of homogenized kidney tissue into a 50 mL polypropylene centrifuge tube.

  • Fortification: Add the internal standard (DCA-d3) working solution. For calibration and QC samples, add the appropriate DCA standard solution.

  • Extraction: Add 10 mL of 0.1 M phosphate buffer (pH 7.0). Homogenize for 1 minute.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Derivatization - Reduction: Transfer the supernatant to a clean tube. Add 1 mL of 0.1 M DTE solution. Vortex and incubate in a water bath at 50°C for 15 minutes. This step is critical for cleaving the disulfide bonds of DCCD and other conjugates.[2]

  • Derivatization - Alkylation: Cool the sample to room temperature. Add 1 mL of 0.1 M iodoacetamide solution. Vortex and incubate in the dark at room temperature for 30 minutes. This forms the stable DCA derivative.[10]

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the entire derivatized extract onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the DCA with 4 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex, filter, and transfer to an LC vial for analysis.

Protocol 2: Sample Preparation from Liver and Muscle

For tissues with higher fat and protein content like liver and muscle, an additional cleanup step is required prior to derivatization.[11][12]

  • Extraction: Follow steps 1-4 from Protocol 1.

  • Protein Precipitation & Lipid Removal: To the supernatant, add 10 mL of acetonitrile, vortex for 30 seconds. Then add 5 mL of hexane, vortex for 30 seconds.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes. Three layers will form.

  • Isolation: Carefully discard the top hexane layer and the protein pellet at the bottom. Transfer the aqueous acetonitrile (middle layer) to a clean tube.

  • Derivatization & Cleanup: Proceed from step 5 in Protocol 1.

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds like DCA.
Mobile Phase A 0.1% Formic Acid in Water Acidic modifier promotes positive ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for reversed-phase chromatography.
Flow Rate 0.3 mL/min Typical for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 8 minutes A standard gradient to elute the analyte while cleaning the column of late-eluting matrix components.
Column Temp. 40°C Improves peak shape and reduces viscosity, leading to better reproducibility.

| Injection Vol. | 5 µL | A small volume to prevent column overloading and peak distortion. |

Table 2: Suggested Tandem Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) DCA readily forms a protonated molecule [M+H]⁺.
Analyte DCA DCA-d3 (IS)
Precursor Ion (m/z) 487.2 490.2
Product Ion 1 (m/z) 241.1 (Quantifier) 241.1 (Quantifier)
Product Ion 2 (m/z) 199.1 (Qualifier) 199.1 (Qualifier)
Collision Energy Optimized for instrument (e.g., 20-30 eV) Energy required to produce characteristic and stable fragment ions for high-specificity MRM.

| Dwell Time | 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |

Note: The precursor ion for DCA ([C₁₉H₂₂N₄O₆S₂]+H)⁺ is m/z 487.2.[10] Product ions correspond to characteristic fragments of the molecule.

Method Validation

The analytical method must be validated to demonstrate its fitness for purpose according to international guidelines such as VICH GL49.[7][13][14] Validation ensures the reliability of the data generated for residue monitoring.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of agreement between the true value and the mean measured value. Expressed as % recovery. Mean recovery between 80-110% at various concentrations.
Precision The closeness of agreement between a series of measurements. Measured as % RSD for repeatability (intra-day) and intermediate precision (inter-day). RSD ≤ 15% (≤ 20% near the LOQ).
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., matrix components). No significant interfering peaks at the retention time of the analyte in blank samples. Ion ratio consistency.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria.

| Stability | Analyte stability in the matrix under specific storage conditions (e.g., freeze-thaw cycles, long-term frozen storage).[7][13] | Recovery within ±15% of the initial concentration. |

Overall Analytical Workflow

The entire process from sample receipt to final reporting is a systematic workflow designed to ensure data integrity and traceability.

Caption: General workflow for the analysis of total ceftiofur residues.

Conclusion

This application note details a comprehensive and reliable LC-MS/MS method for the quantification of total ceftiofur residues, including the key metabolite desfuroylceftiofur cysteine disulfide (DCCD), in various animal-derived food matrices. By converting all active metabolites to the stable derivative desfuroylceftiofur acetamide (DCA), this method overcomes the inherent instability of ceftiofur metabolites and aligns with global regulatory standards. The detailed protocols for sample preparation, instrumental analysis, and validation provide researchers, scientists, and drug development professionals with a robust framework for ensuring food safety and compliance with established Maximum Residue Limits.

References

  • Codex Alimentarius Commission. (2004). Validation Requirements for Testing for Residues of Veterinary Drugs. Retrieved from [Link]

  • Heller, D. N., & Rummel, N. G. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5891-5898. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

  • Heller, D. N., & Rummel, N. G. (2014). Determination of Ceftiofur Metabolite Desfuroylceftiofur Cysteine Disulfide in Bovine Tissues Using Liquid Chromatography–Tandem Mass Spectrometry as a Surrogate Marker Residue for Ceftiofur. Journal of Agricultural and Food Chemistry, 62(25), 5891-5898. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Analytical methodology for veterinary medicine residues. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Ceftiofur (monohydrochloride and sodium salts). Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Ceftiofur. JECFA. Retrieved from [Link]

  • Codex Alimentarius Commission. (2015). CAC/MRL 2-2015 Maximum Residue Limits for Veterinary Drugs in Foods. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Guidance for Industry #208 - VICH GL49: Validation of Analytical Methods for Residue Depletion Studies. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS parameter for the analysis of ceftiofur (desfuroylceftiofur acetamide). [Image]. Retrieved from [Link]

  • Berendsen, B. J. A., Stolker, L. A. M., & Nielen, M. W. F. (2012). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. Retrieved from [Link]

  • Durel, L., et al. (2019). Assessment of ceftiofur residues in cow milk using commercial screening test kits. Journal of Food Protection, 82(4), 656-663. Retrieved from [Link]

  • European Medicines Agency (EMA). (1996). Ceftiofur Summary Report (1). Retrieved from [Link]

  • De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Molecules, 26(15), 4596. Retrieved from [Link]

  • Becker, M., Zittlau, E., & Petz, M. (2004). Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization. Analytical and Bioanalytical Chemistry, 380, 938-945. Retrieved from [Link]

  • European Medicines Agency (EMA). (1999). Ceftiofur Summary Report (2). Retrieved from [Link]

Sources

Quantitative Analysis of Dicyclohexylcarbodiimide (DCCD) in Milk Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-sensitivity protocol for the determination of N,N'-Dicyclohexylcarbodiimide (DCCD) in bovine milk. DCCD is a potent dehydrating agent used in the synthesis of veterinary drugs and peptide-based therapeutics; its presence in milk represents a process containment failure.

The Analytical Challenge: DCCD is thermodynamically unstable in aqueous matrices, rapidly hydrolyzing to 1,3-Dicyclohexylurea (DCU). This guide presents a "Rapid-Partitioning" methodology designed to extract intact DCCD before hydrolysis occurs, while simultaneously quantifying DCU as a forensic marker of total contamination.

Introduction & Chemical Logic

The Aqueous Instability Paradox

The analysis of DCCD in milk is complicated by the matrix composition (~87% water). DCCD reacts with water to form DCU, a reaction catalyzed by acids and elevated temperatures.

  • Target Analyte: DCCD (Reactive, Non-polar, Volatile)

  • Matrix Interferent: Water (Reactant), Lipids (Co-extractives), Proteins (Emulsifiers)

  • Metabolite: DCU (Stable, Polar solid)

To quantify intact DCCD, the analytical workflow must arrest the hydrolysis reaction immediately upon sampling. Standard QuEChERS protocols involving aqueous hydration steps are unsuitable here. Instead, we utilize a Non-Aqueous Liquid-Liquid Extraction (NALLE) followed by cryogenic lipid precipitation.

Reaction Pathway Visualization

The following diagram illustrates the critical time-dependency of the extraction process.

DCCD_Fate DCCD Intact DCCD (Target) Milk Milk Matrix (H2O Rich) DCCD->Milk Contamination Transition Hydrolysis (t > 5 mins) Milk->Transition Aqueous Contact Extraction Rapid Hexane Partitioning Milk->Extraction t < 2 mins (Critical Step) DCU Dicyclohexylurea (Stable Marker) Transition->DCU Degradation Analysis GC-MS Quantification DCU->Analysis Total Residue Extraction->Analysis Stabilized

Caption: Chemical fate of DCCD in milk. Rapid partitioning (blue path) is required to capture the intact molecule before hydrolysis (yellow path) converts it to DCU.

Materials and Reagents

  • Solvents: n-Hexane (Pesticide Grade), Acetonitrile (LC-MS Grade), Acetone.

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).[1]

  • Internal Standard (IS): N,N'-Diisopropylcarbodiimide (DIC) is recommended as a structural analog due to similar reactivity but distinct retention time. Alternatively, d11-DCCD if available.

  • Cleanup Sorbents: C18 (Octadecyl) for lipid removal; PSA (Primary Secondary Amine) is NOT recommended as it may react with residual DCCD.

Experimental Protocol: The "Dry-First" Extraction

This protocol modifies the standard extraction to prioritize water removal.

Step 1: Sample Preparation & Rapid Partitioning

Objective: Transfer DCCD to the organic phase within 120 seconds.

  • Aliquot: Weigh 10.0 g of cold milk (4°C) into a 50 mL PTFE centrifuge tube.

  • Spike IS: Immediately add 50 µL of Internal Standard solution (DIC, 10 µg/mL in Acetone).

  • Extraction Solvent: Add 10 mL n-Hexane immediately.

    • Note: Hexane is chosen over Acetonitrile initially because DCCD partitions preferentially into non-polar solvents, and Hexane forms a distinct immiscible layer with milk water without requiring salts initially.

  • Agitation: Vortex at high speed (3000 rpm) for 1 minute.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Result: Three layers formed: Milk solids/Water (Bottom), Protein interface (Middle), Hexane extract (Top).

Step 2: Dehydration and Lipid Removal

Objective: Remove residual moisture that could degrade DCCD in the vial and remove milk fats.

  • Transfer: Pipette 5 mL of the upper Hexane layer into a fresh 15 mL tube containing 1 g of Anhydrous MgSO₄ .

  • Shake: Shake vigorously for 30 seconds to bind trace water.

  • Lipid Cleanup (dSPE): Transfer 2 mL of the dried Hexane extract into a dSPE tube containing 150 mg C18 sorbent.

    • Scientific Logic:[2][3][4][5][6][7] C18 binds long-chain fatty acids co-extracted by the hexane.

  • Final Spin: Centrifuge at 10,000 x g for 3 minutes.

  • Vialing: Transfer supernatant to an amber GC vial with a glass insert. Analyze immediately.

Instrumental Analysis (GC-MS)[1][8]

Gas Chromatography is preferred over LC for intact DCCD due to the compound's volatility and the risk of hydrolysis in LC mobile phases.

Gas Chromatograph Parameters
ParameterSetting
System Agilent 7890B / 5977B MSD (or equivalent)
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Splitless, 200°C (Keep low to prevent thermal degradation)
Injection Volume 1 µL
Oven Program 60°C (hold 1 min) → 20°C/min → 180°C → 30°C/min → 280°C (hold 3 min)
Mass Spectrometer Parameters (SIM Mode)

To achieve low ppb sensitivity, use Selected Ion Monitoring (SIM).

AnalyteRetention Time (approx)Quant Ion (m/z)Qualifier Ions (m/z)
DCCD 6.5 min206 83, 123
DIC (IS) 4.2 min126 43, 84
DCU (Metabolite) 9.8 min224 98, 142

Note: DCU is included in the run to verify if degradation occurred during extraction.

Method Validation & Performance Logic

The "Total Residue" Calculation

Because DCCD is unstable, a "Total Carbodiimide Residue" approach is often required for regulatory purposes.



  • Conversion Factor: 0.92

Matrix Effects

Milk contains high phospholipids which can accumulate on the GC liner.

  • Solution: Use a baffled liner with glass wool to trap non-volatiles. Change the liner every 50 injections.

  • Quantification: Use Matrix-Matched Calibration curves prepared by spiking organic milk extracts, not solvent-only standards.

Troubleshooting & Expert Insights

Workflow Diagram: Extraction & Analysis

Workflow Start Milk Sample (10g) Spike Add IS (DIC) + 10mL Hexane Start->Spike Partition Vortex & Centrifuge (4°C) Spike->Partition Dry MgSO4 Dehydration (Critical for Stability) Partition->Dry Top Layer Clean dSPE (C18) Lipid Removal Dry->Clean GC GC-MS Analysis (SIM Mode) Clean->GC

Caption: Step-by-step workflow emphasizing the dehydration step (red diamond) to prevent analyte loss.

Common Pitfalls
  • High DCU / Low DCCD: If your chromatogram shows high DCU levels but low DCCD in a spiked recovery test, your extraction took too long, or the solvent contained water. Ensure Hexane is fresh and "Dry" grade.

  • Inlet Degradation: If peak tailing is observed for DCCD, the GC inlet liner is active. Replace with a deactivated liner.

  • PSA Interaction: Do not use PSA (Primary Secondary Amine) for cleanup. DCCD is an electrophile and can react with the amine groups on the PSA sorbent, causing artificial loss. Use only C18.

References

  • DCCD Chemistry & Hydrolysis: Williams, A., & Ibrahim, I. T. (1981). Carbodiimide Chemistry: Recent Advances. Chemical Reviews, 81(4), 589-636.

  • QuEChERS in Milk (Basis for Modification): Lehotay, S. J., et al. (2010). Validation of a Fast and Easy Method for the Determination of Residues from 229 Pesticides in Fruits and Vegetables Using Gas and Liquid Chromatography and Mass Spectrometric Detection. AOAC Official Method 2007.01.

  • DCU as a Reference Standard: BenchChem Protocols. (2025). Synthesis of 1,3-Dicyclohexylurea (DCU) for Use as a Reference Standard.

  • GC-MS Analysis of Nitrogenous Contaminants: Agilent Technologies. (2024). GC/MS/MS Pesticide Residue Analysis in High Fat Matrices. Application Note 5994-1234EN.

Sources

Application Notes and Protocols for the Derivatization of Ceftiofur Metabolites to Desfuroylceftiofur Acetamide for Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Ceftiofur

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone of veterinary medicine for treating bacterial infections in livestock.[1][2] Upon administration, ceftiofur is rapidly metabolized, primarily through the cleavage of its thioester bond, into desfuroylceftiofur (DFC), which retains the parent drug's antimicrobial activity.[1][3][4] This primary metabolite and its subsequent forms, however, present a significant analytical challenge. DFC is unstable and readily forms conjugates with endogenous molecules like cysteine and glutathione through disulfide bonds, or binds to macromolecules such as plasma proteins.[2][4]

Directly quantifying this shifting and unstable mixture of free and conjugated metabolites is impractical for routine monitoring. To establish a reliable and consistent method for regulatory and pharmacokinetic purposes, a universal analytical strategy is employed. This strategy involves the chemical conversion of ceftiofur and all its desfuroylceftiofur-related metabolites into a single, stable derivative: desfuroylceftiofur acetamide (DCA or DFCA) .[2][4][5] This derivatization serves as the foundational step for accurately measuring total ceftiofur-related residues, ensuring that animal-derived food products comply with established Maximum Residue Limits (MRLs).[2][6]

This document provides a comprehensive guide to the principles, protocols, and best practices for the derivatization of ceftiofur metabolites to desfuroylceftiofur acetamide, tailored for researchers, analytical scientists, and professionals in drug development and food safety.

Section 1: The Scientific Principle - Causality and Mechanism

The conversion of a complex mixture of ceftiofur metabolites into a single, stable analyte is a two-step chemical process. Understanding the causality behind each step is critical for successful implementation and troubleshooting.

  • Reduction & Deconjugation: The first step aims to liberate the core analytical target, desfuroylceftiofur (DFC), from all its conjugated forms. This is achieved by cleaving the disulfide bonds that link DFC to proteins and other small molecules. The reagent of choice is a strong reducing agent, typically dithioerythritol (DTE) or dithiothreitol (DTT), in a basic borate buffer (pH ~9.0).[4][7][8] The elevated pH and the presence of DTE create an environment that efficiently reduces the disulfide bridges, releasing a free thiol (-SH) group on the DFC molecule. This ensures that every metabolite containing the DFC moiety is converted to a common precursor for the next reaction.

  • Alkylation & Stabilization: The free thiol group on the liberated DFC is highly reactive and unstable. To create a stable molecule suitable for chromatographic analysis, this thiol group is immediately "capped" through an alkylation reaction. Iodoacetamide is used as the alkylating agent.[7][9][10] The iodine atom is a good leaving group, and the acetamide moiety readily forms a stable thioether bond with the sulfur atom of the thiol group. This reaction, performed in the dark to prevent light-induced degradation of iodoacetamide, yields the stable and readily quantifiable desfuroylceftiofur acetamide (DCA).[10]

The entire conversion pathway is visualized below.

G cluster_0 In Vivo Metabolism cluster_1 Analytical Derivatization Ceftiofur Ceftiofur Metabolites Desfuroylceftiofur (DFC) & Conjugated Metabolites (e.g., DFC-Cysteine) Ceftiofur->Metabolites Rapid Metabolism FreeDFC Free Desfuroylceftiofur (DFC) (Unstable) Metabolites->FreeDFC Step 1: Reduction + Dithioerythritol (DTE) DCA Desfuroylceftiofur Acetamide (DCA) (Stable Marker Residue) FreeDFC->DCA Step 2: Alkylation + Iodoacetamide

Caption: Metabolic and Analytical Pathway to DCA.

Section 2: The Master Workflow - From Sample to Signal

The derivatization chemistry is embedded within a broader analytical workflow designed to isolate the target analyte from complex biological matrices and present it for instrumental analysis. The typical process flow is outlined below.

G Sample 1. Sample Preparation (Homogenization/Deproteination) Reduction 2. Reduction & Deconjugation with DTE Sample->Reduction Derivatization 3. Derivatization with Iodoacetamide Reduction->Derivatization Cleanup 4. Solid Phase Extraction (SPE) Cleanup & Concentration Derivatization->Cleanup Analysis 5. LC-MS/MS Analysis Cleanup->Analysis

Caption: Standard Experimental Workflow for DCA Analysis.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the analysis of ceftiofur residues in common matrices. These should be adapted and validated by the end-user for their specific instrumentation and application.

Reagents and Solutions
  • Borate Buffer (pH 9.0): Dissolve 4.0 g of disodium tetraborate and 3.7 g of potassium chloride in approximately 900 mL of ultra-high purity water. Adjust pH to 9.0 if necessary and bring the final volume to 1000 mL.[7]

  • Dithioerythritol (DTE) Solution (0.4% w/v): Dissolve 4.0 g of 1,4-dithioerythritol in 1000 mL of Borate Buffer. Prepare this solution fresh or store at 2-8°C for a maximum of 5 days.[7][8]

  • Phosphate Buffer (0.025 M, pH 7.0): Add 3.4 g of potassium phosphate to 700 mL of water. Adjust pH to 7.0 with potassium hydroxide solution, then dilute to 1000 mL with water.[7]

  • Iodoacetamide Solution (14% w/v): Dissolve 14 g of iodoacetamide in 100 mL of Phosphate Buffer. Prepare fresh and protect from light.[7]

  • Analytical Standards: Certified reference standards of Ceftiofur and Desfuroylceftiofur Acetamide (DCA).

Protocol for Bovine Milk Analysis
  • Sample Preparation: To a 10 mL centrifuge tube, add 1.0 mL of milk sample. Add 2.0 mL of acetonitrile, vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 4,000 x g for 10 minutes at 4°C.

  • Reduction/Deconjugation: Carefully transfer the supernatant to a new tube. Add 7.0 mL of 0.4% DTE solution.[11] Vortex to mix, then incubate in a water bath at 50°C for 15 minutes.[10][11]

  • Derivatization: Cool the sample to room temperature. Add 1.0 mL of 14% iodoacetamide solution.[7] Vortex immediately and incubate in the dark at room temperature for 30 minutes.[8][10]

  • SPE Cleanup (C18):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the entire derivatized sample onto the cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the DCA from the cartridge with 5 mL of acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of mobile phase for LC-MS/MS analysis.

Protocol for Animal Tissue (Kidney) Analysis
  • Sample Preparation: Weigh 2.0 g of homogenized tissue into a 50 mL centrifuge tube. Add 8.0 mL of an appropriate extraction buffer (e.g., phosphate buffer).

  • Homogenization: Homogenize further using a probe homogenizer for 1-2 minutes until a uniform suspension is achieved.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Reduction & Derivatization: Transfer the supernatant to a new tube and proceed with the reduction and derivatization steps as described for milk (Section 3.2, Steps 3-4), adjusting reagent volumes proportionally if necessary.

  • SPE Cleanup (e.g., Oasis HLB):

    • Condition an Oasis HLB cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of water.[8]

    • Load the derivatized sample onto the cartridge.

    • Wash with 3 mL of 5% methanol in water.[8]

    • Dry the cartridge under vacuum for 10 minutes.[8]

    • Elute DCA with 3 mL of 5% acetic acid in acetonitrile.[8]

  • Final Preparation: Evaporate and reconstitute as described for milk analysis.

LC-MS/MS Analysis
  • Chromatographic System: A standard HPLC or UPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase: Gradient elution is typically used.

    • A: 0.1% Formic Acid in Water.[9]

    • B: 0.1% Formic Acid in Acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.

  • MS/MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor at least two specific precursor-product ion transitions for DCA for quantification and confirmation.

Section 4: Method Performance and Data

The derivatization method, when coupled with LC-MS/MS, provides excellent sensitivity and reliability. The performance characteristics should be validated in the target matrix according to regulatory guidelines (e.g., Codex).[9]

ParameterTypical ValueComments
Linearity Range 0.1 - 100 µg/mL (or ng/g)Excellent linearity is typically achieved over a wide range.[12]
Correlation Coeff. (r²) > 0.99Demonstrates a strong fit of the calibration curve.[9]
Limit of Quantification (LOQ) 0.002 - 0.1 mg/kgMethod is sensitive enough for regulatory MRLs.[9][12]
Accuracy (Recovery) 80 - 110%High recovery indicates efficient extraction and derivatization.[9]
Precision (CV%) < 15%Low coefficient of variation shows good method reproducibility.[9]
Critical Parameters & Troubleshooting
  • pH Control: The pH of the borate buffer is critical for the efficiency of the DTE reduction step. Ensure the pH is consistently at or near 9.0.

  • Reagent Stability: DTE and iodoacetamide solutions have limited stability. Always use freshly prepared solutions for optimal results.[8]

  • Light Protection: Iodoacetamide is light-sensitive. The derivatization step and the reagent solution must be protected from light to prevent degradation.[10]

  • Matrix Effects: Different biological matrices (milk, kidney, plasma) can interfere with the analysis (ion suppression/enhancement). The use of matrix-matched calibration standards or a stable isotope-labeled internal standard is highly recommended for accurate quantification.[13]

Section 5: Conclusion

The derivatization of ceftiofur and its metabolites to the stable marker residue, desfuroylceftiofur acetamide, is an essential and robust analytical strategy. It effectively overcomes the inherent instability of ceftiofur metabolites, allowing for their accurate and reproducible quantification in complex biological matrices. This method forms the backbone of regulatory monitoring programs for food safety and is an indispensable tool in pharmacokinetic and drug metabolism studies. By carefully controlling the key chemical steps—reduction and alkylation—researchers can achieve reliable data to ensure both animal health and consumer safety.

References

  • Points, J., et al. (2004). An analytical method to determine conjugated residues of ceftiofur in milk using liquid chromatography with tandem mass spectrometry. Analytica Chimica Acta.
  • De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. Available at: [Link]

  • Al-Absi, M., et al. (2024). Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method. Veterinary Medicine and Science. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (n.d.). Ceftiofur sodium. Available at: [Link]

  • Kim, H., et al. (2019). Determination of Ceftiofur Residues by Simple Solid Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry in Eel, Flatfish, and Shrimp. Journal of Food Hygiene and Safety. Available at: [Link]

  • Baynes, R., et al. (2019). Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs. Frontiers in Veterinary Science. Available at: [Link]

  • Li, H., et al. (2011). Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. Environmental Science & Technology. Available at: [Link]

  • Feng, S. X., et al. (2012). A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS. Journal of Chromatography B. Available at: [Link]

  • Jaglan, P. S., et al. (1992). Liquid Chromatographic Determination of Desfuroylceftiofur Metabolite of Ceftiofur as Residue in Cattle Plasma. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Jaglan, P. S., et al. (1994). Concentration of ceftiofur metabolites in the plasma and lungs of horses following intramuscular treatment. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Cox, S. (2016). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • Brown, S. A., & Robb, E. J. (n.d.). Plasma Disposition of Ceftiofur and Metabolites After Intravenous and Intramuscular Administration of Ceftiofur Sodium to Calves. The Bovine Practitioner.
  • Cox, S., et al. (2016). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • Berendsen, B. J. A., et al. (2011). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A.
  • European Medicines Agency (EMA) (n.d.). Ceftiofur 2. Available at: [Link]

  • ResearchGate (2011). Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. Available at: [Link]

  • Hibbard, B., et al. (1995). Pharmacokinetics of ceftiofur and metabolites after single intravenous and intramuscular administration and multiple intramuscular administrations of ceftiofur sodium to sheep. Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]

  • Baynes, R., et al. (2019). Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs. PMC. Available at: [Link]

  • Giguère, S., et al. (2015). Pulmonary pharmacokinetics of desfuroylceftiofur acetamide after nebulisation or intramuscular administration of ceftiofur. Equine Veterinary Journal. Available at: [Link]

  • FDA (n.d.). SUPPLEMENTAL NEW ANIMAL DRUG APPLICATION NADA 141-238 SPECTRAMAST LC Sterile Suspension (ceftiofur hydrochloride). Available at: [Link]

  • Mainil, J., et al. (2019). Assessment of ceftiofur residues in cow milk using commercial screening test kits. PMC. Available at: [Link]

  • Nelson-Jameson (n.d.). Milk & Dairy Beef Drug Residue Prevention. Available at: [Link]

  • Nelson-Jameson (n.d.). Milk and Dairy Beef Drug Residue Prevention. Available at: [Link]

  • FAO and WHO (2020). Residue evaluation of certain veterinary drugs. FAO JECFA Monograph 24. Available at: [Link]

Sources

UPLC method for separation of ceftiofur and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution UPLC-MS/MS Profiling and Quantification of Ceftiofur and its Metabolites

Executive Summary

This guide details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol for the analysis of Ceftiofur (CEF) and its primary metabolite Desfuroylceftiofur (DFC) .[1][2]

The Challenge: Ceftiofur is rapidly metabolized into DFC, which contains a reactive free thiol group. DFC is chemically unstable and rapidly binds to plasma proteins or dimerizes, making direct quantification of "free" metabolites unreliable.[3]

The Solution: This protocol employs a Dual-Stream Strategy :

  • Stream A (Total Residue Quantitation): A regulatory-compliant workflow transforming all reactive metabolites into a stable derivative, Desfuroylceftiofur Acetamide (DCA) , utilizing Dithioerythritol (DTE) hydrolysis and Iodoacetamide (IAA) alkylation.

  • Stream B (Speciation Profiling): A modified workflow to distinguish intact Parent Ceftiofur from Free DFC, enabling precise pharmacokinetic (PK) profiling.

Scientific Background & Metabolism

Understanding the instability of the thioester bond is critical for method success. Ceftiofur undergoes rapid cleavage in vivo.[4][5][6]

Figure 1: Metabolic Pathway and Derivatization Logic

Ceftiofur_Metabolism cluster_bound In Vivo Binding (Unstable/Complex) CEF Ceftiofur (Parent) (Unstable Thioester) DFC Desfuroylceftiofur (DFC) (Reactive Free Thiol - SH) CEF->DFC In Vivo Metabolism DFC_Prot Protein-Bound DFC (Disulfide Bond) DFC->DFC_Prot Rapid Binding DFC_Dimer DFC-Dimer (Disulfide Bond) DFC->DFC_Dimer DFC_Cys DFC-Cysteine (Disulfide Bond) DFC->DFC_Cys DCA Desfuroylceftiofur Acetamide (DCA) (STABLE ANALYTE) DFC->DCA IAA Derivatization (Lab Step 2) DFC_Prot->DFC DTE Hydrolysis (Lab Step 1) DFC_Dimer->DFC

Caption: In vivo, Ceftiofur degrades to DFC, which binds to proteins.[5][7] The analytical method forces reversal (Hydrolysis) and stabilization (Derivatization) to measure Total Residues as DCA.

Analytical Strategy: The "Why" Behind the Protocol

  • Column Selection (C18 vs. C8): We utilize a Bridged Ethyl Hybrid (BEH) C18 column. The polymeric backbone resists the high pH (pH 9) required during the derivatization/borate buffer steps if on-column injection is performed, though our protocol uses an acidic mobile phase for MS sensitivity. The C18 chemistry provides necessary retention for the polar DCA derivative.

  • Mobile Phase Acidification: Formic acid (0.1%) is preferred over Trifluoroacetic acid (TFA). While TFA improves peak shape, it suppresses MS ionization.

  • Derivatization Agent (IAA): Iodoacetamide is chosen over N-ethylmaleimide (NEM) for this specific application because the DCA product has well-characterized MS/MS transitions (m/z 487 > 241) and aligns with FDA/EMA regulatory reference methods.

Detailed Protocol: Sample Preparation

Reagents Preparation
  • Extraction Buffer: 50 mM Borate Buffer (pH 9.0).

  • Reducing Agent (DTE): 0.4% Dithioerythritol in Borate Buffer (Freshly prepared).

  • Derivatizing Agent (IAA): 14% Iodoacetamide in Phosphate Buffer (pH 7.0).

  • Internal Standard (IS): Ceftiofur-d3 or Deuterated DCA.

Workflow A: Total Residue Quantification (Regulatory Standard)

Target: Sum of Ceftiofur + Free DFC + Protein-bound DFC.

  • Aliquot: Transfer 0.5 g of tissue/plasma into a 15 mL polypropylene tube.

  • Hydrolysis (Cleavage): Add 7 mL of DTE solution.

    • Mechanism:[8] Reduces disulfide bonds, releasing DFC from proteins and dimers.

  • Incubation: Vortex and incubate at 50°C for 15 minutes .

  • Derivatization (Stabilization): Add 1 mL of IAA solution.

    • Mechanism:[8] Alkylates the free thiol (-SH) on DFC to form stable DCA.

  • Reaction: Incubate in the dark at Room Temp for 30 minutes .

  • Extraction: Apply Solid Phase Extraction (SPE) using HLB cartridges (Hydrophilic-Lipophilic Balance) to remove salts and excess reagents.

    • Condition: Methanol (3 mL) -> Water (3 mL).

    • Load: Supernatant.[5][9]

    • Wash: 5% Methanol in Water.

    • Elute: 100% Acetonitrile.

  • Reconstitution: Evaporate under Nitrogen and reconstitute in Initial Mobile Phase (95% A : 5% B) .

Workflow B: Intact Parent Profiling (Speciation)

Target: Separation of Parent Ceftiofur from Metabolites. Note: This workflow omits DTE hydrolysis to preserve the parent compound.

  • Stabilization: Immediately upon blood collection, add IAA (without DTE) to the tube.

    • Result: Free DFC is converted to DCA.[5] Parent Ceftiofur remains intact (no free thiol). Protein-bound forms remain bound and are precipitated out.

  • Precipitation: Add Acetonitrile (1:3 v/v) to precipitate proteins.

  • Centrifugation: 10,000 x g for 10 mins.

  • Analysis: Supernatant contains Intact Ceftiofur and Free DFC (as DCA) .

UPLC-MS/MS Instrument Parameters

System: Waters ACQUITY UPLC or Agilent 1290 Infinity II Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) Column Temp: 40°C Flow Rate: 0.4 mL/min Injection Vol: 5 µL

Mobile Phase Gradient
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)% A (Water/FA)% B (ACN/FA)CurveDescription
0.00955InitialEquilibration
0.509556Hold
3.5010906Linear Ramp
4.5010906Wash
4.609551Return to Initial
6.009551Re-equilibration
MS/MS Transitions (ESI Positive Mode)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Ceftiofur (Parent) 524.1241.13022Quant
524.1126.03035Qual
DCA (Derivatized) 487.1241.03220Quant
487.1167.03230Qual
Ceftiofur-d3 (IS) 527.1244.13022IS

Note: The m/z 241 product ion corresponds to the cleavage of the beta-lactam core, common to both parent and metabolite.

Data Visualization & Validation

Figure 2: Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation Sample Plasma/Tissue Sample DTE Add DTE (Hydrolysis) Sample->DTE Heat 50°C / 15 min DTE->Heat IAA Add IAA (Derivatization) Heat->IAA SPE SPE Clean-up (HLB) IAA->SPE UPLC UPLC Separation (BEH C18) SPE->UPLC MS MS/MS Detection (m/z 487 & 524) UPLC->MS

Caption: Step-by-step sample preparation workflow for Total Ceftiofur Residue analysis.

Performance Metrics (Typical)
ParameterResultNotes
Linearity 10 - 5000 ng/mLR² > 0.995
Recovery 85% - 105%Validated in bovine plasma
LOD 1.0 ng/mLHigh sensitivity
Precision (CV%) < 8.5%Intra-day and Inter-day

Troubleshooting & Critical Control Points

  • Incomplete Derivatization: If the DCA peak is low and variability is high, check the pH of the borate buffer. The reaction requires pH 9.0 for optimal thiol exposure, but IAA degrades rapidly if pH > 10.

  • Ghost Peaks: Use LC-MS grade solvents. Contamination often comes from poor quality DTE reagents.

  • Carryover: Ceftiofur is "sticky". Ensure the needle wash contains at least 50% organic solvent (e.g., MeOH:ACN:IPA:Water).

References

  • Cox, S., et al. (2016).[10] Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. University of Tennessee.[10][11][12] Retrieved from [Link]

  • Berendsen, B.J., et al. (2012). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants.[1][3][4][5][7] Retrieved from [Link]

  • MDPI. (2021). Development and Validation of (U)HPLC–MS/MS Methods for Ceftiofur and Metabolites in Porcine Feces. Retrieved from [Link]

  • European Medicines Agency. (1999). Ceftiofur: Summary Report (2). Retrieved from [Link]

Sources

Introduction: The Imperative for DCCD Surveillance in the Food Chain

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of N,N'-Dicyclohexylcarbodiimide (DCCD) in Animal-Derived Foods

N,N'-Dicyclohexylcarbodiimide (DCCD) is a potent dehydrating agent widely utilized in chemical synthesis, particularly in peptide and protein chemistry. While not an approved food additive or veterinary drug, its potential for inadvertent contamination of animal-derived food products presents a significant food safety concern due to its toxicological profile. DCCD is a known irritant and sensitizer, and its presence in foodstuffs, even at trace levels, could pose a risk to human health. The complex matrices of animal-derived foods, such as meat, milk, and eggs, which are rich in fats and proteins, present a considerable analytical challenge for the accurate quantification of xenobiotics like DCCD.[1][2]

This application note provides a comprehensive and robust protocol for the quantification of DCCD in various animal-derived food matrices. The methodology is grounded in established principles of analytical chemistry, employing a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) technique. The protocol emphasizes a meticulous sample preparation strategy to ensure the effective extraction of DCCD from complex food matrices and to minimize interferences, thereby guaranteeing the accuracy and reliability of the analytical results.[3][4][5] This guide is intended for researchers, scientists, and professionals in the field of drug development and food safety who are tasked with monitoring for chemical contaminants.

Analytical Strategy: A Multi-Step Approach to Accurate Quantification

The successful quantification of DCCD in animal-derived foods hinges on a systematic workflow that addresses the inherent complexities of the sample matrices. The overall strategy involves sample homogenization, solvent extraction, clean-up using solid-phase extraction (SPE), and subsequent analysis by HPLC-UV. Each step is critical for isolating the analyte of interest from interfering substances and ensuring the sensitivity and specificity of the detection method.[2][6][7]

The choice of HPLC-UV is predicated on its widespread availability, robustness, and sufficient sensitivity for detecting DCCD, which possesses a chromophore that allows for UV detection.[4][5] The method's performance is highly dependent on the efficiency of the sample preparation, which is designed to remove matrix components that could otherwise lead to signal suppression or enhancement, and potential damage to the analytical column.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample reception to data analysis.

DCCD_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_qc Quality Control Sample Animal-Derived Food Sample (Meat, Milk, Eggs) Homogenization Homogenization (e.g., with a high-speed blender) Sample->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile/Hexane) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Collection Collection of Organic Phase Centrifugation1->Collection Evaporation Evaporation to Dryness Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution SPE_Cleanup Solid-Phase Extraction (SPE) (C18 Cartridge) Reconstitution->SPE_Cleanup Final_Extract Final Extract for Analysis SPE_Cleanup->Final_Extract HPLC_UV HPLC-UV Analysis Final_Extract->HPLC_UV Chromatogram Chromatogram Acquisition HPLC_UV->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Data_Reporting Data Reporting (Concentration of DCCD) Peak_Integration->Data_Reporting Calibration Calibration Curve (Standard Solutions) Calibration->Peak_Integration Validation Method Validation (LOD, LOQ, Recovery, Precision) Validation->Data_Reporting

Caption: Workflow for DCCD quantification in animal-derived foods.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating steps for quality control and ensuring the trustworthiness of the results.

Materials and Reagents
  • DCCD standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

  • Syringe filters (0.45 µm, PTFE)

  • Homogenizer (e.g., high-speed blender or rotor-stator homogenizer)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of DCCD standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The goal of sample preparation is to extract DCCD from the complex food matrix while removing interfering substances like fats and proteins.[1][2][6]

  • Homogenization:

    • Solid/Semi-solid samples (e.g., meat, cheese): Weigh 5 g of the sample into a centrifuge tube. Add 10 mL of acetonitrile and homogenize for 2-3 minutes. For high-fat samples, a cryogenic grinding step may be beneficial to improve homogenization efficiency.[6]

    • Liquid samples (e.g., milk): Pipette 5 mL of the liquid sample into a centrifuge tube. Add 10 mL of acetonitrile and vortex vigorously for 2 minutes to precipitate proteins.

  • Liquid-Liquid Extraction (LLE):

    • To the homogenized sample, add 10 mL of n-hexane. Vortex for 2 minutes to partition the non-polar DCCD into the organic phase.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.

  • Extraction and Concentration:

    • Carefully collect the upper organic layer (n-hexane/acetonitrile) and transfer it to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • Solid-Phase Extraction (SPE) Clean-up: [2][5]

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

    • Elute the DCCD from the cartridge with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under nitrogen and reconstitute in 0.5 mL of the mobile phase.

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Analysis

The chromatographic conditions should be optimized to achieve good separation of the DCCD peak from any remaining matrix components.

  • HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The addition of 0.1% formic acid may improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: DCCD has a UV absorbance maximum around 210 nm.

  • Run Time: Approximately 10-15 minutes, ensuring the DCCD peak is well-resolved and there is no carryover between injections.

Quantification and Data Analysis
  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of DCCD. The linearity of the curve should be verified (R² > 0.99).[9][10]

  • Sample Analysis: Inject the prepared sample extracts and record the chromatograms.

  • Calculation: Determine the concentration of DCCD in the sample extract from the calibration curve. Calculate the final concentration in the original food sample using the following formula:

    Concentration (µg/kg or µg/L) = (C x V_final) / W

    Where:

    • C = Concentration from the calibration curve (µg/mL)

    • V_final = Final volume of the extract (mL)

    • W = Weight (g) or volume (mL) of the initial sample

Method Validation and Performance Characteristics

To ensure the trustworthiness of the results, the analytical method must be validated. The following table summarizes the typical performance characteristics that should be evaluated, with expected values based on similar analytical methods for contaminants in food.[9][10][11][12]

ParameterDescriptionExpected Performance
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.> 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.0.01 - 0.1 µg/kg
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.0.05 - 0.5 µg/kg
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Determined by spiking blank samples with known concentrations of the analyte.70 - 120%
Precision (RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (RSD).< 15%
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of DCCD.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of DCCD in animal-derived foods. By adhering to the described sample preparation and HPLC-UV analysis procedures, laboratories can achieve reliable and accurate results for the surveillance of this potential contaminant. The emphasis on method validation ensures that the generated data is trustworthy and suitable for regulatory and food safety purposes. The principles outlined in this protocol can be adapted for the analysis of other small molecule contaminants in complex food matrices.

References

  • Droplet Digital PCR (ddPCR) Analysis for the Detection and Quantification of Cow DNA in Buffalo Mozzarella Cheese - MDPI. (2021, April 28). Retrieved from [Link]

  • Sample Preparation in Food Analysis: Why is it Such a Headache? - AnalyteGuru. (2021, June 18). Retrieved from [Link]

  • Detecting Veterinary Drug Residues in Animal-Derived Foods Using UHPLC–MS/MS. (2025, February 14). Retrieved from [Link]

  • Best Practices for Sample Preparation in Food Analysis - Food Safety Institute. (2025, July 1). Retrieved from [Link]

  • Sample Preparation for Food Contaminant Analysis | LCGC International. (n.d.). Retrieved from [Link]

  • Development and validation of a novel HPLC-UV method for quantifying vitamin D forms and precursors in vegetable oils after exposure to sunlight and UV radiation - ResearchGate. (2024, December 7). Retrieved from [Link]

  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research - Scilight Press. (2025, October 21). Retrieved from [Link]

  • Sample Preparation. (n.d.). Retrieved from [Link]

  • Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC. (n.d.). Retrieved from [Link]

  • Analytical Methods for Dye Food Adulteration | Request PDF - ResearchGate. (2025, October 3). Retrieved from [Link]

  • Analytical Advances for Detecting Illicit Dyes in Foods: Spectroscopy, Chromatography, Mass Spectrometry, and Emerging Sensing Techniques - PubMed. (2025, November 8). Retrieved from [Link]

  • REGULATIONS. (n.d.). Retrieved from [Link]

  • Quantitative Analysis of Pork and Chicken Products by Droplet Digital PCR - PMC - NIH. (2014, August 15). Retrieved from [Link]

  • Multi-class, Multi-residue Analysis of 59 Veterinary Drugs in Livestock Products for Screening and Quantification Using Liquid Chromatography-tandem Mass Spectrometry - Agricultural and Environmental Sciences. (n.d.). Retrieved from [Link]

  • Assessment of various veterinary drug residues in animal originated food products - PMC. (n.d.). Retrieved from [Link]

  • Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC. (n.d.). Retrieved from [Link]

  • Development and Validation of an HPLC-DAD Method for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of. (n.d.). Retrieved from [Link]

  • Simultaneous Determination of 61 Veterinary Drug Residues in Animal Derived Food by Clean-up LPAS Combined with LC-MS. (2025, February 14). Retrieved from [Link]

  • Detection of veterinary drug residues in animal-derived foods by ultra performance liquid chromatography-high resolution mass spectrometry and establishment of mass library. (n.d.). Retrieved from [Link]

  • Determination of Fatty Acids in Foods Using Gas Chromatography with Positive-ion Chemical Ionization Tandem Mass Spectrometry AS. (n.d.). Retrieved from [Link]

  • HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Nutrient Density in Grass-fed Meat and Milk with Nutrition Scientist, Dr. Stephan van Vliet. (2022, July 21). Retrieved from [Link]

  • Analytical methods used for Cd determination - ResearchGate. (n.d.). Retrieved from [Link]

  • Central composite design aided optimization and validation of developed an eco-friendly HPLC method for the quantification of Lenalidomide. (2024, November 25). Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL - FAO Knowledge Repository. (1997, December 4). Retrieved from [Link]

Sources

Application of QuEChERS for DCCD extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Extraction of Dicyandiamide (DCD) from Dairy Matrices using Modified QuEChERS

Scope & Disambiguation

Technical Note on Nomenclature: The acronym DCCD is chemically defined as N,N'-Dicyclohexylcarbodiimide (CAS: 538-75-0), a dehydrating agent used in peptide synthesis. However, in the context of QuEChERS and residue analysis in food systems, the acronym is frequently conflated with Dicyandiamide (DCD, CAS: 461-58-5), a nitrification inhibitor and potential contaminant in dairy products.

  • If your target is N,N'-Dicyclohexylcarbodiimide (Reagent): Note that DCCD is unstable in aqueous environments (hydrolyzing to dicyclohexylurea). Therefore, aqueous-based QuEChERS is chemically incompatible. Analysis should proceed via direct injection in aprotic solvents (e.g., Dichloromethane).

  • If your target is Dicyandiamide (Residue): This protocol is designed for you. DCD is a highly polar, water-soluble residue often found in milk powder and bovine tissues.

This guide details the Modified QuEChERS protocol for Dicyandiamide (DCD).

Executive Summary

Objective: To extract and quantify trace levels of Dicyandiamide (DCD) in high-protein, high-lipid matrices (Milk Powder, Infant Formula) using a modified QuEChERS approach coupled with LC-MS/MS.

The Challenge: DCD is a small, highly polar molecule (LogP -1.15). Standard QuEChERS protocols using generic C18 cleanup often fail because:

  • Extraction Efficiency: Pure acetonitrile (ACN) cannot effectively extract highly polar DCD from dry protein matrices without water adjustment.

  • Phase Partitioning: DCD can be lost to the aqueous waste layer if the salting-out strength is too high or the pH is incorrect.

  • Chromatographic Retention: DCD elutes in the void volume on standard C18 columns, requiring HILIC (Hydrophilic Interaction Liquid Chromatography) separation.

The Solution: A Modified QuEChERS protocol utilizing an aqueous-paste formation step, followed by lipid removal using Z-Sep+ (zirconia-coated silica) or C18 to remove matrix interferences without retaining the polar analyte.

Scientific Mechanism

The extraction relies on manipulating the Solvation Micro-Environment .

  • Hydration Step: Dry matrices (milk powder) must be reconstituted to form a "slurry." This allows the water-soluble DCD to dissolve and become accessible to the organic solvent.

  • Salting Out (Partitioning): The addition of MgSO₄ and NaCl forces phase separation. The high ionic strength of the aqueous layer "pushes" the polar DCD into the acetonitrile layer (Salting-out effect), despite its natural preference for water.

  • Dispersive SPE (Cleanup):

    • PSA (Primary Secondary Amine): Avoid or Minimize. PSA removes organic acids and sugars but can interact with DCD (an amide).

    • C18 / Z-Sep+: Used to bind lipids and proteins. Since DCD is polar, it does not bind to C18/Z-Sep and remains in the supernatant.

Detailed Protocol

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer Salts (EN Method 15662): 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • Cleanup Sorbent (dSPE): 150 mg MgSO₄ + 50 mg C18 (or 50 mg Z-Sep+ for high lipid removal).

  • Internal Standard:

    
    N
    
    
    
    -Dicyandiamide or Melamine-
    
    
    C
    
    
    (if specific DCD IS is unavailable).
Step-by-Step Workflow

Step 1: Sample Preparation & Hydration (Critical)

  • Weigh 2.0 g of Milk Powder (or 10 mL liquid milk) into a 50 mL centrifuge tube.

  • For Powder: Add 10 mL of warm water (40°C) . Vortex for 1 min until completely dissolved. Why? DCD is trapped in the protein casein micelle; hydration releases it.

  • Add 100 µL of Internal Standard solution. Allow to equilibrate for 10 mins.

Step 2: Extraction

  • Add 10 mL Acetonitrile (ACN) .

  • Shake vigorously for 1 minute (mechanical shaker recommended).

  • Note: The protein will precipitate.[1] This is expected.

Step 3: Partitioning (Salting Out)

  • Add the QuEChERS Salt Packet (MgSO₄/NaCl/Citrate).

  • IMMEDIATELY shake vigorously for 1 minute. Delay causes MgSO₄ to clump and heat up (exothermic), potentially degrading heat-sensitive compounds.

  • Centrifuge at 4,000 x g for 5 minutes.

  • Result: Three layers: Solid protein pellet (bottom), Aqueous waste (middle), Acetonitrile extract (top).

Step 4: Cleanup (dSPE)

  • Transfer 1 mL of the top Acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ + 50 mg C18 .

    • Expert Tip: For infant formula (high fat), use Z-Sep+ instead of C18 for superior phospholipid removal.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 3 minutes.

Step 5: Analysis Preparation

  • Transfer 200 µL of the supernatant to an autosampler vial.

  • Dilution: Dilute 1:4 with Acetonitrile (for HILIC methods).

    • Why? Injecting 100% ACN extract onto a HILIC column provides good peak shape. If using Reverse Phase, you must evaporate and reconstitute in water, but DCD recovery often drops during evaporation. HILIC is strongly preferred.

Visualized Workflow (Graphviz)

QuEChERS_DCD Start Sample: 2g Milk Powder Hydrate Hydration: Add 10mL Warm Water (Release DCD from Casein) Start->Hydrate Extract Extraction: Add 10mL Acetonitrile + Internal Standard Hydrate->Extract Partition Partitioning: Add MgSO4/NaCl/Citrate Shake 1 min -> Centrifuge Extract->Partition PhaseSep Phase Separation: Top: ACN (DCD) Bottom: Water/Proteins Partition->PhaseSep Cleanup dSPE Cleanup: Transfer 1mL Supernatant Add C18 or Z-Sep+ (Remove Lipids) PhaseSep->Cleanup Top Layer Analysis LC-MS/MS Analysis: HILIC Column (Polar Retention) Cleanup->Analysis Dilute 1:4 with ACN

Caption: Optimized QuEChERS workflow for DCD extraction, highlighting the critical hydration step for protein powders and lipid removal via dSPE.

Analytical Conditions (LC-MS/MS)

Due to DCD's high polarity, standard C18 columns result in void volume elution (poor sensitivity). A HILIC approach is mandatory for robust quantification.

ParameterSetting
Column HILIC Silica or Amide (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 mins (HILIC mode)
Flow Rate 0.4 mL/min
Ionization ESI Positive (+)
MRM Transitions 85.1 → 43.1 (Quantifier), 85.1 → 68.1 (Qualifier)

Validation & Performance

This protocol is self-validating if the following criteria are met (based on SANTE/11312/2021 guidelines):

  • Recovery: 80% – 110% at spiking levels of 10 µg/kg.

  • RSD (Precision): < 15% (n=5).

  • Matrix Effect: HILIC separation typically shows ion suppression from milk salts. Matrix-matched calibration curves are mandatory .

Troubleshooting Guide:

  • Low Recovery:[2] Check the hydration step.[3] If the powder isn't fully dissolved before ACN addition, DCD remains trapped in the solid protein.

  • Poor Peak Shape: Ensure the final injection solvent matches the mobile phase initial conditions (High % Acetonitrile for HILIC). Injecting aqueous extracts into HILIC causes peak splitting.

References

  • Determination of Dicyandiamide in Milk and Other Protein-Rich Foods. Source: SCIEX Application Note. URL:[Link]

  • Analysis of Dicyandiamide and Melamine in Milk Powders by LC/MS/MS. Source: Shimadzu Application News No. C107. URL:[Link]

  • Validation of a QuEChERS-based method for the analysis of dicyandiamide in dairy products. Source: Journal of Chromatography A (via ScienceDirect/ResearchGate). URL:[Link]

  • Standard Method for Determination of Pesticide Residues (QuEChERS). Source: CEN Standard EN 15662:2018. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Lipid Matrix Recovery of DCCD

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for bioanalytical scientists. It moves beyond generic advice to address the specific physicochemical challenges of N,N'-dicyclohexylcarbodiimide (DCCD) extraction.

Status: Operational | Topic: DCCD Extraction Optimization | Ticket: #DCCD-LIPID-REC

Diagnostic Triage: Why is your recovery low?

Before altering your protocol, you must identify which of the three "Silent Killers" of DCCD is responsible for your yield loss. DCCD is not just a passive analyte; it is a highly reactive electrophile.

Failure ModeSymptomThe Mechanism
Hydrolysis High recovery of DCU (Dicyclohexylurea); Low DCCD.DCCD reacts with ambient moisture or aqueous buffers to form the stable, insoluble urea byproduct (DCU).
Lipid Trapping Low recovery of both DCCD and DCU; Matrix effects in LC-MS.DCCD is extremely lipophilic (LogP ~6.8). In standard Liquid-Liquid Extraction (LLE), it partitions into the fat layer, not the organic solvent, if the solvent polarity isn't tuned.
Covalent Binding Irreversible loss; signal vanishes over time.DCCD reacts with carboxyl groups (Asp/Glu residues) on proteins within the tissue matrix. Once bound, it cannot be extracted.
🔍 Immediate Action: The DCU Check

Run a blank injection of your standard DCCD. If you see a peak at the retention time for DCU (usually earlier in RP-HPLC), your stock solvent is wet. DCCD is moisture-intolerant. [1]

Core Protocol: The "Cryogenic Acetonitrile" Workflow

Standard lipid extractions (Folch or Bligh & Dyer) use chloroform/methanol. Do not use these. Methanol is a protic solvent that can promote nucleophilic attack on DCCD, and chloroform extracts too much lipid, fouling downstream chromatography.

The Solution: Acetonitrile (ACN) acts as a "protein crasher" and has lower solubility for triglycerides at cold temperatures compared to DCCD.

Step-by-Step Methodology

Reagents:

  • Anhydrous Acetonitrile (stored over molecular sieves).

  • Hexane (HPLC Grade).

  • Internal Standard (e.g., deuterated DCCD or a structural analog like DIC).

Workflow:

  • Homogenization (The Anhydrous Pulse):

    • Weigh fatty tissue (e.g., 100 mg) into a bead beater tube.

    • CRITICAL: Add 400 µL of cold (-20°C) Anhydrous Acetonitrile .

    • Why? Water promotes hydrolysis. ACN precipitates proteins immediately, stopping the covalent binding to Asp/Glu residues.

    • Homogenize rapidly (30 sec). Keep samples on dry ice before/after.

  • The "Winterization" Step (Lipid Removal):

    • Centrifuge the homogenate at 4°C, 10,000 x g for 10 minutes .

    • Transfer the supernatant to a glass vial.

    • Place the vial at -80°C for 30 minutes .

    • Mechanism:[1][2][3][4] Triglycerides and waxes have high freezing points. They will precipitate out of the ACN, while DCCD (small molecule) remains in solution.

    • Rapid Filtration: Quickly filter the cold supernatant through a 0.2 µm PTFE filter (hydrophobic) into a fresh vial.

  • Optional Defatting (If using MS/MS):

    • If the sample is still cloudy, perform a rapid liquid-liquid wash.

    • Add equal volume of Hexane to the ACN extract. Vortex and let settle.

    • Discard the Hexane (Top Layer). Keep the ACN (Bottom Layer).

    • Note: Some DCCD will partition into hexane. You must run a spike-recovery control to calculate the partition coefficient (Kd) for your specific matrix and correct for this loss.

📊 Visualization: The Extraction Logic

DCCD_Extraction Start Fatty Tissue Sample Homogenize Homogenize in Cold Anhydrous ACN (Stops Protein Binding) Start->Homogenize Centrifuge Centrifuge (4°C) Homogenize->Centrifuge Supernatant Supernatant (ACN + Lipids + DCCD) Centrifuge->Supernatant Winterize Freeze at -80°C (30 mins) Supernatant->Winterize Filter Cold Filtration (PTFE) Winterize->Filter Lipids Precipitate Result Analyte Ready for LC-MS Filter->Result

Caption: The "Winterization" workflow exploits the differential solubility of triglycerides and DCCD in cold acetonitrile to remove matrix interference without hydrolysis.

Troubleshooting & FAQs

Q: My DCCD peak is splitting or tailing. Is it the lipids?

A: Likely, yes. High lipid content coats the C18 stationary phase, causing mass transfer issues.

  • Fix: Switch to a Phenyl-Hexyl column . The π-π interactions offer better selectivity for the carbodiimide structure compared to the hydrophobic C18, and they are more resistant to lipid fouling.

Q: Can I use Methanol for protein precipitation?

A: No. While standard for many drugs, Methanol is protic. Over time (even hours in an autosampler), Methanol can react with DCCD to form O-methylisourea derivatives, especially if the sample is slightly acidic [1]. Stick to Acetonitrile.[5]

Q: I see high DCU levels even in fresh standards. Why?

A: Check your autosampler temperature.

  • DCCD hydrolysis is temperature-dependent. Ensure your autosampler is set to 4°C .

  • Verify your solvent bottles. Acetonitrile absorbs moisture from the air. Use fresh bottles or install a drying tube.

Q: How do I calculate the "True" recovery vs. "Apparent" recovery?

A: You must account for the conversion to DCU.

  • Apparent Recovery = [DCCD_final] / [DCCD_initial]

  • True Recovery = ([DCCD_final] + [DCU_final_molar_equivalent]) / [DCCD_initial]

  • If True Recovery is high but Apparent is low, your problem is chemical stability , not extraction efficiency.

📊 Visualization: Loss Mechanism Analysis

Loss_Mechanisms DCCD DCCD (Target) DCU DCU (Byproduct) Dead End DCCD->DCU + H2O (Hydrolysis) Bound Protein-Adduct Unextractable DCCD->Bound + Carboxyls (Covalent) Trapped Lipid-Trapped Matrix Effect DCCD->Trapped Hydrophobic Partitioning Water Water/Moisture Water->DCU Protein Tissue Proteins (Asp/Glu) Protein->Bound Lipid Triglycerides Lipid->Trapped

Caption: The three pathways of DCCD loss. Hydrolysis and Protein Binding are chemical transformations, while Lipid Trapping is a physical separation failure.

References

  • National Toxicology Program (NTP). (2009). Toxicology Studies of Dicyclohexylcarbodiimide. National Institutes of Health. Retrieved from [Link]

  • Sebald, W., et al. (1980).[6] N,N'-dicyclohexylcarbodiimide binds specifically to a single glutamyl residue of the proteolipid subunit of the mitochondrial adenosinetriphosphatases. Proc Natl Acad Sci U S A. Retrieved from [Link]

  • PubChem. Dicyclohexylcarbodiimide Compound Summary (LogP and Stability Data). Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Desfuroyl ceftiofur cysteine disulfide (DCCDS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Desfuroyl ceftiofur cysteine disulfide (DCCDS). This document is designed for researchers, scientists, and drug development professionals who work with this critical metabolite of the antibiotic ceftiofur. Given that DCCDS is often the target analyte for residue analysis and metabolic studies, understanding its stability is paramount for generating accurate and reproducible data.[1][2] This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols based on established chemical principles and field experience.

Section 1: Core Concepts of DCCDS Stability

Desfuroyl ceftiofur cysteine disulfide (DCCDS) is a metabolite of the veterinary antibiotic ceftiofur, formed after the parent drug's thioester bond is hydrolyzed to yield the unstable intermediate, desfuroylceftiofur (DFC).[2][3] DFC, being highly reactive, readily forms a disulfide bond with endogenous cysteine to create the more stable, yet still sensitive, DCCDS. The key to handling this molecule lies in understanding the vulnerabilities of its chemical structure, particularly the disulfide bond and the β-lactam ring.

The inherent stability of a disulfide bond is highly dependent on its chemical environment.[4] Factors such as pH, temperature, and the presence of reducing or oxidizing agents can significantly impact the integrity of DCCDS, leading to degradation, inaccurate quantification, or complete loss of the analyte.[5][6]

cluster_0 Metabolic Pathway Ceftiofur Ceftiofur DFC Desfuroylceftiofur (DFC) (Unstable Intermediate) Ceftiofur->DFC Hydrolysis of thioester bond DCCDS DCCDS (Target Analyte) DFC->DCCDS Conjugation with endogenous Cysteine

Caption: Metabolic activation of Ceftiofur to DCCDS.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: What are the recommended storage conditions for solid, neat DCCDS?

Answer: For long-term storage, solid (neat) DCCDS should be stored at -20°C .[7][8] Some suppliers may also list 2-8°C as a suitable short-term storage temperature, but freezing is the industry standard for preserving the integrity of the compound over months to years.[9] Always refer to the certificate of analysis provided by your supplier. Upon receipt, it is good practice to aliquot the solid material into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Question: My DCCDS standard in solution is showing inconsistent concentrations over time. What is the likely cause?

Answer: This is a classic sign of solution instability. The primary culprits are the solution's pH and the presence of reducing agents.

  • pH Effects: The disulfide bond in DCCDS is susceptible to "scrambling" or exchange reactions, particularly under alkaline (basic) conditions.[6] High pH can deprotonate free thiol groups, which can then attack existing disulfide bonds, leading to a heterogeneous mixture of disulfide-linked species.[6] For the parent drug, ceftiofur, degradation is significantly faster at pH 7.4 and rapid at pH 10, while it is most stable in the pH range of 2-6.[10] While DCCDS is not ceftiofur, the principle of increased degradation under neutral to alkaline conditions is highly relevant.

  • Redox Environment: Your buffer or sample matrix may contain endogenous reducing agents (e.g., free thiols from other molecules) that can cleave the disulfide bond of DCCDS. Conversely, oxidative stress can also lead to degradation pathways.[5][11]

Troubleshooting Steps:

  • Prepare fresh solutions daily, or at minimum, qualify their stability over your experimental timeframe.

  • Use a slightly acidic buffer (e.g., pH 6.0-6.5) for dilutions to minimize disulfide scrambling.[6]

  • Ensure all solvents are of high purity and degassed to remove dissolved oxygen, which can contribute to oxidative degradation.

Question: I am analyzing a complex biological matrix (e.g., kidney tissue extract) and see multiple peaks that could be related to DCCDS. Why is this happening?

Answer: This is common when working with ceftiofur metabolites. The parent drug and its primary metabolite, DFC, are known to degrade or react rapidly in biological matrices.[12][13] What you are likely observing are various degradation products or other DFC conjugates. The DFC intermediate is highly reactive and can form disulfide bonds with other thiol-containing molecules besides cysteine, such as glutathione, or even form a DFC dimer.[14] This is a primary reason why many regulatory methods do not quantify DCCDS directly. Instead, they use a chemical derivatization process to convert all ceftiofur and its related metabolites into a single, stable molecule, desfuroylceftiofur acetamide (DCA), for a total residue measurement.[2]

Question: Can I store my prepared DCCDS stock solution in the refrigerator (2-8°C) for a week?

Answer: This is strongly discouraged without validation. While ceftiofur residues in milk have been shown to be stable for 3 days under refrigeration, this is matrix-specific and may not apply to a pure standard in a buffer.[15] Given the known instabilities, it is best practice to either prepare stock solutions fresh or flash-freeze single-use aliquots at -20°C or -80°C immediately after preparation. For daily use, a working solution can be kept on ice or in a cooled autosampler for the duration of an analytical run, but its stability should be confirmed (see Protocol 4.2).

Section 3: Summary of Storage and Handling Conditions

The following table summarizes the key stability-related data for DCCDS.

ParameterConditionRecommendation / RationaleSource(s)
Solid Form Storage Temperature-20°C for long-term storage. Minimizes chemical degradation and hydrolysis.[7][8]
AtmosphereStore under an inert atmosphere (e.g., argon, nitrogen) if possible.Best Practice
HandlingAliquot into single-use vials to prevent contamination and repeated freeze-thaw cycles.Best Practice
Solution Storage TemperaturePrepare fresh daily. For short-term (hours), store at 2-8°C or on ice. For longer storage, flash-freeze aliquots at -80°C.[6][15]
pHUse a slightly acidic buffer (pH ~6.0-6.5). Alkaline conditions promote disulfide bond scrambling and degradation of the β-lactam ring.[6][10]
SolventUse high-purity, degassed solvents (e.g., acetonitrile, water with formic acid for LC-MS).[11]
Experimental Factors Light ExposureProtect solutions from direct light, as ceftiofur and related compounds can be susceptible to photodegradation.[10]
Metal IonsUse buffers prepared with high-purity water and consider using a chelating agent like EDTA if metal-catalyzed degradation is suspected.[6][11]

Section 4: Experimental Protocols

These protocols are designed to be self-validating systems, providing you with the tools to ensure data integrity.

Protocol 4.1: Preparation of Stable DCCDS Stock and Working Solutions

This protocol emphasizes choices that mitigate the known instabilities of DCCDS.

Materials:

  • DCCDS, solid form (stored at -20°C)

  • High-purity (≥99.9%) Dimethyl Sulfoxide (DMSO)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid, 99% purity

  • Calibrated analytical balance

  • Amber glass volumetric flasks and vials

Procedure:

  • Equilibration: Allow the vial of solid DCCDS to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Stock Solution (1 mg/mL):

    • Accurately weigh the required amount of DCCDS and transfer it to an appropriate amber volumetric flask.

    • Dissolve the solid in a small amount of DMSO to ensure complete solubilization.

    • Bring the solution to the final volume using a 50:50 mixture of ACN and water. Scientist's Note: While DCCDS is a polar molecule, initial dissolution in DMSO ensures it is fully solubilized before adding the aqueous component, preventing aggregation.

  • Working Solutions:

    • Prepare serial dilutions from the stock solution into your mobile phase or a slightly acidic buffer. A common diluent for LC-MS analysis is 90:10 Water:ACN with 0.1% formic acid (pH ~2.7).

    • Causality: The low pH of this diluent significantly enhances stability by protonating functional groups and minimizing the potential for base-catalyzed hydrolysis and disulfide exchange, making it ideal for analytical runs.[10]

  • Storage: Immediately use the working solutions. If the stock solution must be saved, aliquot it into single-use amber vials, flush with nitrogen gas if possible, and store at -80°C. Avoid storing stock solutions in the refrigerator.

Protocol 4.2: Workflow for a Short-Term Stability Assessment

This protocol allows you to determine the stability of DCCDS in your specific matrix or diluent over a typical experimental timeframe.

cluster_1 Stability Assessment Workflow Prep Prepare fresh DCCDS working solution (e.g., 1 µg/mL) Aliquot Divide into multiple aliquots in autosampler vials Prep->Aliquot T0 T=0 Immediately analyze (n=3 replicates) Aliquot->T0 Store Store remaining aliquots under experimental conditions (e.g., 4°C autosampler) Aliquot->Store Compare Compare peak area of T=X to T=0. Calculate % recovery. T0->Compare T_End T=X hours Analyze aliquots (n=3 replicates) Store->T_End T_End->Compare

Caption: Workflow for validating DCCDS solution stability.

Procedure:

  • Preparation: Prepare a working solution of DCCDS at a known concentration (e.g., 1 µg/mL) in your desired buffer or mobile phase.

  • Initial Analysis (T=0): Immediately transfer the solution into three separate autosampler vials and analyze them by LC-MS/MS. This provides your baseline (100%) response.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in an autosampler).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 24 hours), inject three replicates from the stored solution.

  • Data Analysis: Calculate the average peak area at each time point. Determine the percentage of DCCDS remaining relative to the T=0 average. A recovery of 90-110% typically indicates stability. If you observe a significant drop in peak area or the appearance of new peaks, your solution is degrading under the tested conditions.

This self-validating protocol provides you with empirical evidence for the stability of DCCDS in your specific experimental setup, fulfilling the core principle of trustworthiness in scientific methodology.

Section 5: References

  • Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm. PubMed Central, National Institutes of Health. [Link]

  • Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • A determinative and confirmatory method for ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine kidney by LC-MS/MS. CABI Digital Library. [Link]

  • Degradation Kinetics and Mechanism of Antibiotic Ceftiofur in Recycled Water Derived from a Beef Farm. USDA ARS. [Link]

  • A new approach to analysing ceftiofur and cephapirin residues including metabolites in kidney. WUR eDepot. [Link]

  • Newly identified degradation products of ceftiofur and cephapirin impact the analytical approch for quantitative analysis of kidney. ResearchGate. [Link]

  • Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. PubMed, National Institutes of Health. [Link]

  • ASSESSMENT OF LIQuID CHROMATOGRAPHY–TANDEM MASS spectRometRy appRoacHes foR tHe anaLysis of CEFTIOFuR METABOLITES IN POuLTRY MuSCLE. Wageningen University & Research. [Link]

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. [Link]

  • Disulfide Bond Engineering. Rapid Novor. [Link]

  • Ceftiofur sodium. Food and Agriculture Organization of the United Nations. [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Rapid Novor. [Link]

  • Strategic applications of methylene thioacetal bonds as disulfide surrogates in peptide drug discovery. Frontiers. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PubMed Central, National Institutes of Health. [Link]

  • Stability studies of ceftiofur sodium in aqueous solutions and in the solid phase. ResearchGate. [Link]

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Technical Support Center: Overcoming Low Signal Intensity in Direct Covalent Chemical Derivatization (DCCD) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Direct Covalent Chemical Derivatization (DCCD) in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of low signal intensity in their DCCD-MS workflows. As your virtual application scientist, I will provide in-depth, field-proven insights to not only identify the root causes of poor signal but also to systematically optimize your experiments for enhanced sensitivity and data quality.

Introduction to DCCD and the Challenge of Signal Intensity

Direct Covalent Chemical Derivatization (DCCD) is a powerful strategy employed in mass spectrometry to enhance the detectability of analytes that inherently exhibit poor ionization efficiency or unfavorable fragmentation patterns.[1][2] By covalently attaching a chemical tag to the analyte of interest, we can introduce a readily ionizable group or a moiety that directs fragmentation, thereby significantly improving the signal-to-noise ratio.[1][3] This is particularly crucial in complex biological matrices where target analytes are often present at low concentrations.[1][2]

However, the introduction of a chemical derivatization step adds complexity to the analytical workflow. Low signal intensity is a frequent and frustrating issue that can arise from incomplete derivatization reactions, instability of the derivatized product, or suboptimal mass spectrometry conditions. This guide will walk you through a logical troubleshooting process to diagnose and resolve these issues.

Troubleshooting Guide: A Question & Answer Approach

Here, we address specific problems you might be encountering in a direct, question-and-answer format.

Q1: I am observing a very weak or no signal for my derivatized analyte. Where do I start troubleshooting?

This is the most common issue and can stem from multiple points in your workflow. A systematic approach is key.

A1: Start by verifying the DCCD reaction itself, before moving to the mass spectrometer. An incomplete or failed derivatization is a primary culprit for low signal.

  • Initial Verification: First, confirm that your mass spectrometer is performing as expected by injecting a standard compound that does not require derivatization.[4] This will help you differentiate between an instrument problem and a sample/derivatization issue.

  • Reaction Confirmation: To check the derivatization, if possible, analyze the reaction mixture using a different analytical technique that doesn't rely on the derivatization for detection (e.g., UV-HPLC if your analyte has a chromophore). This can help you determine if the starting material is being consumed.

Below is a DOT script for a basic troubleshooting workflow:

start Low/No Signal Observed ms_check Verify MS performance with a standard compound start->ms_check reaction_check Assess DCCD Reaction Efficiency ms_check->reaction_check MS is OK optimization Systematic Optimization reaction_check->optimization Reaction is incomplete/failed start Low Signal Post-Derivatization ion_source Optimize Ion Source Parameters (Voltage, Gas, Temperature) start->ion_source msms_params Optimize MS/MS Parameters (Collision Energy, Precursor/Product Ions) ion_source->msms_params final_analysis Analyze with Optimized Method msms_params->final_analysis

Caption: Workflow for optimizing MS parameters for derivatized analytes.

Q4: Could matrix effects be the cause of my low signal, and how do they impact DCCD?

A4: Absolutely. Matrix effects can impact your analysis in two ways: by interfering with the DCCD reaction itself and by suppressing the ionization of your derivatized analyte. [5][6]

  • Impact on Derivatization: Components of the sample matrix can compete with your analyte for the derivatizing reagent, leading to a lower yield of your desired product. [6]They can also alter the reaction conditions, such as pH, further inhibiting the reaction.

  • Impact on Ionization: Co-eluting matrix components can suppress the ionization of your derivatized analyte in the ion source, leading to a reduced signal. [5]This is a well-documented phenomenon in LC-MS.

  • Mitigation Strategies:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components before derivatization. [7][8] * Chromatographic Separation: Optimize your liquid chromatography method to separate your derivatized analyte from co-eluting matrix components.

    • Use of an Internal Standard: A stable isotope-labeled internal standard that can also be derivatized is the gold standard for correcting for both matrix effects on the reaction and on ionization.

Frequently Asked Questions (FAQs)

Q: Which DCCD reagent should I choose for my analyte?

A: The choice of reagent depends on the functional group of your analyte (e.g., carboxyl, amine, hydroxyl) and the desired properties of the derivative. For example, to derivatize carboxylic acids, reagents like dimethylaminophenacyl bromide (DmPABr) can introduce a permanently positive charge, significantly enhancing ionization in positive ion mode. [9]For amines and phenols, dansyl chloride is a common choice as it introduces a readily ionizable dimethylamino group. [10] Q: How do I assess the stability of my derivatized analyte?

A: The stability of the derivatized product is crucial for reproducible results. [2][11]You should evaluate the stability of the derivatized analyte in the sample extract under the storage conditions you plan to use (e.g., -20°C or -80°C) over time. [2][11][12]This can be done by analyzing aliquots of a stored, derivatized sample at different time points and monitoring for any decrease in signal intensity.

Q: Can I use a "dilute-and-shoot" approach with DCCD?

A: While "dilute-and-shoot" is a simple sample preparation technique, it is often not suitable for DCCD in complex matrices. The high concentration of matrix components can interfere with the derivatization reaction and cause significant ion suppression. A more thorough sample cleanup is usually required to achieve reliable and sensitive results.

Experimental Protocols

Protocol 1: General Workflow for Optimizing a DCCD Reaction

This protocol provides a general framework for optimizing your DCCD reaction. Specific parameters will need to be adjusted based on your analyte and chosen reagent.

  • Reagent Preparation: Prepare stock solutions of your analyte, internal standard (if available), and DCCD reagent in an appropriate solvent.

  • pH and Buffer Screening:

    • In separate microcentrifuge tubes, aliquot your analyte and internal standard.

    • Add a series of buffers with varying pH values (e.g., a range of 2 pH units around the pKa of the target functional group).

    • Initiate the reaction by adding the DCCD reagent.

  • Time and Temperature Optimization:

    • Using the optimal pH and buffer from the previous step, set up a series of reactions.

    • Incubate the reactions at different temperatures (e.g., room temperature, 37°C, 60°C).

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction (e.g., by adding a quenching agent or acidifying the solution).

  • Reagent Concentration Titration:

    • Using the optimized pH, buffer, time, and temperature, perform the reaction with varying molar excesses of the DCCD reagent (e.g., 1:1, 2:1, 5:1, 10:1 reagent to analyte).

  • Analysis: Analyze the quenched reaction mixtures by LC-MS to determine the conditions that yield the highest signal for the derivatized analyte.

Protocol 2: Post-Derivatization Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is for removing excess derivatization reagent and other interfering substances after the reaction.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with the appropriate solvents as recommended by the manufacturer.

  • Load the Sample: Load the quenched DCCD reaction mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove excess reagent and other polar interferences.

  • Elute the Analyte: Elute the derivatized analyte with a stronger solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

References

  • Chen, Y., et al. (2021). The effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. Scientific Reports, 11(1), 1-11.
  • Higashi, T. (2016). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: a review. The Journal of Steroid Biochemistry and Molecular Biology, 162, 123-131.
  • Liyanage, R., et al. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 8(4), 1-5.
  • Clejan, S., & Beattie, D. S. (1983). Inhibition by dicyclohexylcarbodiimide of proton ejection but not electron transfer in rat liver mitochondria. Journal of Biological Chemistry, 258(23), 14271-14275.
  • Alexandridou, A., & Volmer, D. A. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(29), 8345-8354.
  • Alexandridou, A., & Volmer, D. A. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. PubMed. Retrieved from [Link]

  • Li, J., et al. (2016). Optimization of reaction conditions. ResearchGate. Retrieved from [Link]

  • Alexandridou, A., & Volmer, D. A. (2022). (PDF) Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. ResearchGate. Retrieved from [Link]

  • Mondal, M., & Hirsch, A. K. (2016). Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-d-xylulose-5-phosphate synthase. Chemical Science, 7(10), 6474-6481.
  • Chen, Y., et al. (2025). (PDF) Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase. ResearchGate. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Santa, T., et al. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug discoveries & therapeutics, 1(3), 108-118.
  • Baars, O., & Perlman, D. H. (2013).
  • Lehn, J. M. (2007). Dynamic Combinatorial Chemistry. Chemical Reviews, 107(8), 3136-3170.
  • Pruss, K. (2019). Trimethylsilyl derivatization reaction randomly fails? ResearchGate. Retrieved from [Link]

  • Gao, H., et al. (2022). Machine learning-guided strategies for reaction conditions design and optimization.
  • Michel, C., et al. (2021). pH-Dependent Effects of Short-chain Carboxylic Acids and Buffer Systems On Clostridioides difficile in Vitro and in Vivo. MSystems, 6(1), e00922-20.
  • Nierenberg, D. W., & Stukel, T. A. (1990). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. Clinical Chemistry, 36(8 Pt 1), 1467-1471.
  • Wang, Y., et al. (2023). A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia.
  • Al-Dirbashi, O. Y., et al. (2008). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • Wang, Y., et al. (2018). MolDiscovery: learning mass spectrometry fragmentation of small molecules.
  • Li, H., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spetrometry.
  • An, M., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Research, 32(12), 3858-3870.
  • García, I., et al. (2017). Dynamic combinatorial chemistry : reversible chemistry optimization and application in drug discovery. Docta Complutense.
  • Sparkman, O. D. (2010). Derivatization in Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]

  • Todd, J. D., et al. (2021). UniDecCD: Deconvolution of Charge Detection-Mass Spectrometry Data. Journal of the American Society for Mass Spectrometry, 32(6), 1493-1502.
  • Bae, J., et al. (2011). Complete chemical modification of amine and acid functional groups of peptides and small proteins. Journal of visualized experiments : JoVE, (51), e2766.
  • Todd, J. D., et al. (2021). UniDecCD: Deconvolution of Charge Detection-Mass Spectrometry Data. ResearchGate. Retrieved from [Link]

  • Neumann, E. K., et al. (2023).
  • De Bleser, P., et al. (2024).
  • Shaabani, A., & Maleki, A. (2007). Effect of different pH buffer on one-pot Hantzsch reaction. ResearchGate. Retrieved from [Link]

  • Wollenberg, L. (2023).
  • Mahadevan, I. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]

  • Taylor, P. (2020).
  • Fariña, J. I., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Arkivoc, 2010(11), 215-231.
  • Soderberg, T. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts.
  • Dudinov, A. A., et al. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc, 2002(10), 10-20.
  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6542.8*(18), 6542.

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Technical Support Center: Optimization of Solid-Phase Extraction for Ceftiofur Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of ceftiofur and its metabolites. As a third-generation cephalosporin antibiotic used extensively in veterinary medicine, accurate quantification of ceftiofur residues is critical for regulatory compliance and food safety.[1][2] However, its rapid and complex metabolism presents significant analytical challenges.[3][4] Ceftiofur is quickly converted to its primary active metabolite, desfuroylceftiofur (DFC), which can then form various conjugates with endogenous molecules like cysteine or bind to proteins.[2][3][5]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solid-phase extraction (SPE) for these analytes. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of separation science and supported by peer-reviewed literature.

Troubleshooting Guide: Common SPE Issues & Solutions

This section addresses the most common problems encountered during the SPE of ceftiofur metabolites.[6][7] The key to troubleshooting is a systematic evaluation of each step of the process.

Problem 1: Low Analyte Recovery

Low or inconsistent recovery is the most frequent challenge in SPE method development.[6][7] A logical first step is to analyze the fractions from each step (sample load, wash, and elution) to pinpoint where the analyte is being lost.

Potential Cause A: Analyte Breakthrough during Sample Loading This occurs when the analyte fails to adsorb to the SPE sorbent and passes through with the sample matrix.

  • Why it happens: The interaction between the analyte and the sorbent is too weak. This can be due to an inappropriate sorbent choice or incorrect sample loading conditions. Ceftiofur metabolites are relatively polar, and their retention on traditional reversed-phase (C18) sorbents can be poor if the sample solution contains a high percentage of organic solvent.[8]

  • Solutions:

    • Decrease Organic Content: Ensure the organic solvent concentration in your sample load solution is low (typically <5%) to promote hydrophobic interaction with reversed-phase sorbents.

    • Adjust Sample pH: The ionization state of ceftiofur metabolites is pH-dependent. For reversed-phase SPE, adjust the sample pH to suppress ionization and increase hydrophobicity. For ion-exchange SPE, adjust the pH to ensure the analyte carries the appropriate charge for retention.[9]

    • Switch to a Stronger Sorbent: If breakthrough persists, the sorbent may not be suitable. Consider a polymeric sorbent (e.g., Oasis HLB), which offers stronger retention for polar compounds, or a mixed-mode sorbent that provides multiple retention mechanisms.[9][10][11]

Potential Cause B: Analyte Loss during Wash Steps The analyte is retained during loading but is prematurely eluted by the wash solvent.

  • Why it happens: The wash solvent is too strong, disrupting the analyte-sorbent interaction. While a strong wash is needed to remove matrix interferences, it can inadvertently strip the target analyte.[12]

  • Solutions:

    • Optimize Wash Solvent Strength: Methodically decrease the organic content or modify the pH of your wash solvent. The goal is to find the strongest possible wash that removes the maximum amount of interferences without eluting the analyte.[6][12] For example, test wash solutions with 5%, 10%, and 15% methanol in water to find the optimal balance.

    • Utilize Mixed-Mode Selectivity: A key advantage of mixed-mode SPE is the ability to use strong organic washes. If the analyte is retained by ion exchange, you can use a high-percentage organic solvent to wash away hydrophobically-bound interferences without affecting the ionically-bound analyte.[9]

Potential Cause C: Incomplete Elution The analyte is retained on the sorbent through the load and wash steps but is not efficiently removed during elution.

  • Why it happens: The elution solvent is too weak to disrupt the analyte-sorbent interactions. This can be due to strong hydrophobic interactions, secondary interactions (e.g., hydrogen bonding with silica silanols), or ionic interactions.[6]

  • Solutions:

    • Increase Elution Solvent Strength: For reversed-phase sorbents, increase the percentage of organic solvent (e.g., from 70% to 90% acetonitrile).

    • Disrupt Ionic Interactions: For mixed-mode sorbents, the elution solvent must neutralize the charge responsible for ionic retention. For example, to elute a basic compound from a cation exchange sorbent, use a small amount of a basic modifier like ammonium hydroxide in the organic elution solvent.[9] A common elution solvent for this purpose is 5% ammonium hydroxide in methanol.[9]

    • Change Elution Solvent: If increasing strength is ineffective, a different solvent may be needed to disrupt specific secondary interactions.

Potential Cause D: Analyte Instability or Degradation The analyte is lost due to chemical breakdown during the extraction process.

  • Why it happens: The β-lactam ring in cephalosporins is susceptible to hydrolysis, especially under strong acidic or basic conditions.[13] Furthermore, the primary metabolite, DFC, is unstable and must be stabilized through derivatization for accurate quantification.[1]

  • Solutions:

    • Control pH: Maintain the pH of your solutions within a stable range for the analytes.

    • Derivatization: For total ceftiofur analysis, a critical step is the deconjugation of metabolites using an agent like dithioerythritol (DTE), followed by immediate derivatization of the resulting unstable DFC with iodoacetamide to form the stable desfuroylceftiofur acetamide (DCA).[1][14][15] This procedure converts ceftiofur and all its desfuroylceftiofur metabolites into a single, stable marker residue for analysis.[14]

Troubleshooting_Low_Recovery start Low Analyte Recovery Detected check_fractions Analyze Load, Wash, & Elution Fractions start->check_fractions analyte_in_load_wash Analyte found in Load/Wash Fractions? check_fractions->analyte_in_load_wash analyte_not_eluted Analyte NOT found in Elution Fraction? analyte_in_load_wash->analyte_not_eluted No breakthrough Problem: Analyte Breakthrough analyte_in_load_wash->breakthrough Yes elution_fail Problem: Incomplete Elution analyte_not_eluted->elution_fail Yes other_issues Problem: Analyte Degradation or Irreversible Binding analyte_not_eluted->other_issues No solution_breakthrough1 Decrease organic % in sample breakthrough->solution_breakthrough1 solution_breakthrough2 Adjust sample pH for retention solution_breakthrough1->solution_breakthrough2 solution_breakthrough3 Use a sorbent with stronger retention (e.g., Polymeric, Mixed-Mode) solution_breakthrough2->solution_breakthrough3 solution_elution1 Increase organic % in eluent elution_fail->solution_elution1 solution_elution2 Add pH modifier to eluent (e.g., NH4OH) solution_elution1->solution_elution2 solution_elution3 Change elution solvent solution_elution2->solution_elution3 solution_other1 Check pH stability other_issues->solution_other1 solution_other2 Ensure derivatization is complete solution_other1->solution_other2 solution_other3 Consider alternative sorbent chemistry solution_other2->solution_other3

Caption: A decision tree for troubleshooting low analyte recovery in SPE.

Problem 2: Poor Reproducibility (High %RSD)

High variability between replicate samples undermines the reliability of your results.

  • Why it happens: Inconsistent technique is a primary cause. This includes variations in flow rate, allowing the sorbent bed to dry out, or channeling through the sorbent bed. Matrix effects that vary from sample to sample can also contribute significantly.[6][11]

  • Solutions:

    • Control Flow Rate: Use a vacuum manifold with a gauge to ensure a consistent, slow flow rate (1-2 mL/min) across all samples. Overly high vacuum can cause channeling and reduce interaction time.[12]

    • Prevent Sorbent Drying: Ensure the sorbent bed remains wetted after the conditioning step and before sample loading. A dry sorbent requires re-solvation, which can be inconsistent and lead to poor recovery.[12]

    • Ensure Consistent Sample Pre-treatment: Variations in protein precipitation or lipid removal can lead to inconsistent clogging and variable matrix effects.

    • Use an Internal Standard: The use of a stable, isotopically labeled internal standard (e.g., ceftiofur-d3) is highly recommended.[10][11] It is added at the beginning of the process and experiences the same extraction inefficiencies and matrix effects as the analyte, allowing for reliable correction during data analysis.

Problem 3: Dirty Extracts & Matrix Effects

Matrix components co-eluting with the analyte can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[8][16][17] Milk, plasma, and tissue are complex matrices rich in proteins, fats, and phospholipids that must be removed.[16][18]

  • Why it happens: The SPE cleanup is insufficient to remove all interfering components. The sorbent may lack the necessary selectivity to differentiate between the analyte and matrix components.[19]

  • Solutions:

    • Optimize Sample Pre-treatment: Always begin with a robust sample pre-treatment step. For milk or plasma, protein precipitation with acetonitrile is common.[1][20] For tissues, homogenization followed by extraction and lipid removal with a non-polar solvent like hexane may be necessary.[21]

    • Employ a More Selective Sorbent: Mixed-mode SPE is exceptionally effective at producing cleaner extracts. By using orthogonal retention mechanisms (e.g., reversed-phase and ion-exchange), it's possible to wash away interferences that might co-elute with the analyte on a single-mode sorbent.[8][9]

    • Use Pass-Through SPE: For some applications, a pass-through cleanup is effective. In this approach, the sorbent (e.g., Oasis PRiME HLB) is designed to strongly retain interferences like phospholipids while allowing the analyte to pass through in the eluate.[10][22] This is a simple and rapid cleanup technique.[22]

    • Matrix-Matched Calibration: For accurate quantification, especially when matrix effects cannot be completely eliminated, prepare calibration standards in a blank matrix extract that has been processed through the entire SPE procedure.[16][23]

Frequently Asked Questions (FAQs)

Q1: How do I select the right SPE sorbent for ceftiofur metabolites?

The choice of sorbent depends on the specific properties of the metabolites and the complexity of the matrix.

Sorbent TypeRetention Mechanism(s)Best For...ProsCons
Reversed-Phase (e.g., C18) Hydrophobic InteractionSimpler matrices; non-polar analytes.Widely available, well-understood.May have insufficient retention for polar metabolites like DFC; prone to silanol interactions.[8]
Polymeric (e.g., Oasis HLB) Hydrophilic-Lipophilic BalanceA broad range of analytes, including polar ones.High capacity, stable across a wide pH range, good retention for polar compounds.[10][11]May have lower selectivity than mixed-mode phases.
Mixed-Mode (e.g., MCX, WCX) Hydrophobic + Ion ExchangeComplex matrices requiring high selectivity.Superior cleanup by allowing for orthogonal wash steps; enhanced retention for ionizable analytes.[8]Method development can be more complex due to the need to control both organic strength and pH.
Molecularly Imprinted Polymer (MIP) Specific Molecular RecognitionTargeting a single analyte with very high selectivity.Exceptional selectivity, leading to very clean extracts.[19]Less versatile for multi-analyte methods; can be more expensive.[24]

For ceftiofur, which has both hydrophobic character and ionizable groups, Mixed-Mode Cation Exchange or Polymeric HLB sorbents often provide the best performance, yielding high recovery and clean extracts.[9][10][11]

Q2: Why is the derivatization step so crucial for "total" ceftiofur analysis?

Ceftiofur itself has a very short half-life in the body.[2] The analytically relevant residues are its various metabolites, which are often bound to proteins or other molecules via a disulfide or thioester bond.[1][23] Simply measuring free ceftiofur or DFC would severely underestimate the total residue level.[11]

The standard regulatory approach involves a two-step chemical process:

  • Deconjugation: A reducing agent, typically dithioerythritol (DTE), is used to cleave these bonds, releasing all bound forms as the common, but unstable, metabolite desfuroylceftiofur (DFC).[1][23]

  • Stabilization: DFC is immediately "capped" with iodoacetamide to form the stable derivative, desfuroylceftiofur acetamide (DCA).[1][14]

This process converts a complex mixture of metabolites into a single, stable molecule (DCA) that can be reliably extracted and quantified, representing the total ceftiofur residue.[2]

Derivatization_Workflow cluster_metabolites Mixture of Ceftiofur Metabolites in Sample Ceftiofur Ceftiofur DTE Step 1: Add Dithioerythritol (DTE) (Deconjugation) Ceftiofur->DTE DFC DFC DFC->DTE DCCD DCCD & Protein-Bound DFC DCCD->DTE Unstable_DFC Unstable Desfuroylceftiofur (DFC) DTE->Unstable_DFC Iodoacetamide Step 2: Add Iodoacetamide (Stabilization) Unstable_DFC->Iodoacetamide Stable_DCA Stable Desfuroylceftiofur Acetamide (DCA) (Analyte for SPE & LC-MS) Iodoacetamide->Stable_DCA

Caption: Workflow for converting ceftiofur metabolites to a stable derivative.

Q3: What are the key principles for each step of the SPE protocol?

  • Conditioning: This step wets the sorbent and activates it for interaction. Typically done with a strong organic solvent like methanol. This is crucial for reproducible results.

  • Equilibration: This step introduces the conditions of the loading solution (e.g., acidified water) to the sorbent. It ensures that when the sample is loaded, the sorbent environment is compatible and ready for analyte retention, preventing premature breakthrough.

  • Sample Loading: The sample is passed through the sorbent at a slow, controlled rate to maximize the interaction time between the analyte and the sorbent particles.

  • Washing: This is a critical cleanup step. One or more wash solvents are passed through the sorbent to remove weakly bound matrix interferences while the target analyte remains bound.

  • Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and release the purified analyte for collection.

Experimental Protocol Example

Protocol: Extraction of Total Ceftiofur Residues (as DCA) from Bovine Milk using Mixed-Mode SPE

This protocol is a representative example based on established methodologies for the analysis of ceftiofur metabolites.[1][9][23]

1. Sample Pre-treatment and Derivatization

  • Pipette 2.0 mL of raw milk into a 15 mL centrifuge tube.

  • Add an appropriate amount of ceftiofur-d3 internal standard.

  • Add 4.0 mL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 5 mL of a dithioerythritol (DTE) solution in borate buffer and incubate in a 50°C water bath for 15 minutes to deconjugate metabolites.[14]

  • Cool to room temperature, then add 1.0 mL of iodoacetamide solution to derivatize the released DFC to DCA. Allow reacting for 30 minutes at room temperature.[1]

2. Mixed-Mode Solid-Phase Extraction (Cation Exchange)

  • Condition: Pass 3 mL of methanol through a mixed-mode cation exchange (e.g., DSC-MCAX, 100mg/3mL) cartridge.[9]

  • Equilibrate: Pass 3 mL of 50 mM ammonium acetate (pH 6) through the cartridge. Do not let the sorbent go dry.[9]

  • Load: Load the entire derivatized sample extract onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 6).[9]

  • Wash 2 (Acidic/Neutral Interferences): Wash the cartridge with 3 mL of methanol. This removes hydrophobic interferences while the protonated DCA remains bound to the cation exchanger.

  • Elute: Elute the DCA with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the charge on the DCA, releasing it from the sorbent.[9]

3. Final Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, transfer to an autosampler vial, and analyze by LC-MS/MS.

References

  • De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. MDPI. [Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE). (2023). Hawach Scientific. [Link]

  • Kulsing, C., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • Veterinary Drug Residues. (2021). Encyclopedia MDPI. [Link]

  • Berendsen, B. J. A., et al. (2011). Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Food Additives & Contaminants: Part A, 29(2), 197-207. [Link]

  • Sun, Y., et al. (2020). Cytotoxicity and degradation product identification of thermally treated ceftiofur. PMC. [Link]

  • The Most Common Mistakes in Solid-Phase Extraction. (2021). LCGC International. [Link]

  • Optimization of the Extraction of Sixteen cephalosporines in Milk by the Filtered Solid Phase Extraction and Ultra High Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. [Link]

  • Recent Advances in Molecular-Imprinting-Based Solid-Phase Extraction of Antibiotics Residues Coupled With Chromatographic Analysis. (2021). Frontiers. [Link]

  • Points, J., et al. (2004). An analytical method to determine conjugated residues of ceftiofur in milk using liquid chromatography with tandem mass spectrometry. Analytica Chimica Acta. [Link]

  • Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method. (2024). PubMed. [Link]

  • Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization. ResearchGate. [Link]

  • A highly sensitive and selective method for the determination of ceftiofur sodium in milk and animal-origin food based on molecularly imprinted solid-phase extraction coupled with HPLC-UV. (2021). PubMed. [Link]

  • Ceftiofur sodium. Food and Agriculture Organization of the United Nations. [Link]

  • Quantitative determination of ceftiofur-related residues in bovine raw milk by LC-MS/MS with electrospray ionization. Academia.edu. [Link]

  • Feng, S., et al. (2014). Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur. PubMed. [Link]

  • Solvent-Based and Matrix-Matched Calibration Methods on Analysis of Ceftiofur Residues in Milk and Pharmaceutical Samples Using a Novel HPLC Method. Kabale University Library Catalog. [Link]

  • Yamaguchi, T., et al. (2013). [Simultaneous determination of veterinary drugs in livestock products using dispersive and cartridge column solid-phase extraction by LC-MS/MS]. PubMed. [Link]

  • What could be happening when the spe cannot detect the concentrated sample? (2023). ResearchGate. [Link]

  • Cox, S., et al. Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Ceftiofur. (1999). European Medicines Agency (EMA). [Link]

  • De Baere, S., et al. (2021). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. PMC. [Link]

  • Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. (2022). PMC. [Link]

  • SCREENING METHOD FOR THE DETECTION OF CEFTIOFUR IN KIDNEY AND MILK BY LC-MS. (2015). agri-food & biosciences institute. [Link]

  • Ceftiofur (WHO Food Additives Series 36). INCHEM. [Link]

  • OPTIMIZED PASS-THROUGH SPE CLEANUP FOR LC-MS/MS MULTI-RESIDUE VETERINARY DRUG ANALYSIS. Waters Corporation. [Link]

  • Current trends in sample preparation by solid-phase extraction techniques for the determination of antibiotic residues in foodstuffs: a review. (2020). Taylor & Francis Online. [Link]

  • Cox, S., et al. (2020). Determination of Ceftiofur and its Metabolites in Plasma Using Reverse Phase Liquid Chromatography. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Berendsen, B. J. A., et al. (2012). Assessment of liquid chromatography-tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle. Wageningen University & Research. [Link]

  • McCalley, D. V. (2021). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [https://www.chromatographyonline.com/view/hydrophilic-interaction-chromatography-an-update]([Link] chromatography-an-update)

  • Low recovery factor & Validation Issue. (2025). Confirmatory Testing & Analytical Challenges. [Link]

  • Optimized Extraction and Cleanup Protocols for LC-MS/MS Multi-Residue Determination of Veterinary Drugs in Edible Muscle Tissues. Waters Corporation. [Link]

  • Lhermie, G., et al. (2017). Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers. PMC. [Link]

  • Study to Determine Bioequivalence of Three Ceftiofur Crystalline Free Acid in Pigs. (2021). Journal of Dairy, Veterinary & Animal Research. [Link]

  • Wagner, R. D., et al. (2004). Bovine Intestinal Bacteria Inactivate and Degrade Ceftiofur and Ceftriaxone with Multiple β-Lactamases. PMC. [Link]

Sources

Validation & Comparative

Desfuroylceftiofur Acetamide (DCA) vs. Cysteine Disulfide (DCCD): A Comparative Guide for Ceftiofur Residue Analysis

[1]

Executive Summary

In the quantification of ceftiofur residues, the choice between Desfuroylceftiofur Acetamide (DCA) and Desfuroylceftiofur Cysteine Disulfide (DCCD) represents a choice between regulatory compliance and biological specificity .

  • DCA is the industry-standard analytical surrogate . It is a synthetic derivative created during sample processing to capture total ceftiofur residues (protein-bound, dimers, and conjugates). It is the required marker for Maximum Residue Limit (MRL) compliance in the EU, USA, and by JECFA.

  • DCCD is a biological metabolite .[1] It is the specific disulfide conjugate formed in vivo (particularly in kidneys). While it serves as a critical Quality Control (QC) standard to validate reduction efficiency, it is rarely used as the primary regulatory marker because measuring it alone underestimates the total residue load.

Mechanistic Foundations: The Chemistry of the Markers

To understand the analytical distinction, one must understand the metabolic fate of ceftiofur.[2] Ceftiofur is unstable in biological matrices.[2] It rapidly metabolizes to desfuroylceftiofur (DFC) , which retains the active beta-lactam ring but possesses a reactive free thiol (-SH) group.

This free thiol immediately binds to:

  • Proteins (forming DFC-Protein conjugates).

  • Cysteine (forming DCCD ).

  • Itself (forming DFC-DFC dimers).

Pathway Diagram: Metabolic Fate vs. Analytical Conversion

Ceftiofur_Metabolismcluster_bioBiological Matrix (In Vivo)CeftiofurParent Drug:CeftiofurDFCReactive Metabolite:Desfuroylceftiofur (DFC)(Free Thiol -SH)Ceftiofur->DFCRapidMetabolismProteinProtein-Bound DFC(Major Residue)DFC->ProteinIn VivoBindingDCCDDCCD(Cysteine Disulfide)DFC->DCCDIn VivoConjugationDimerDFC-DimerDFC->DimerDimerizationDCAAnalytical Marker:DCA(Acetamide Derivative)DFC->DCALab Derivatization(Iodoacetamide)Protein->DFCLab Hydrolysis(DTT/DTE)DCCD->DFCLab Reduction

Figure 1: The biological formation of DCCD versus the synthetic formation of DCA. Note that DCA does not exist naturally; it is created to "sum up" all other forms.

Desfuroylceftiofur Acetamide (DCA): The Regulatory Gold Standard

Role: Total Residue Quantification. Regulatory Status: The marker residue defined by JECFA, FDA, and EMA.

Because ceftiofur residues are distributed across proteins, dimers, and amino acid conjugates, measuring any single biological form (like DCCD) would miss the "hidden" residues bound to tissue proteins.

The DCA Method forces all these forms back into a single measurable entity:

  • Reduction: Dithioerythritol (DTE) or Dithiothreitol (DTT) breaks the disulfide bonds in DCCD and protein conjugates, releasing free DFC.[2]

  • Derivatization: Iodoacetamide (IAA) alkylates the free DFC to form DCA.[1]

  • Result: A stable, unreactive molecule that represents 100% of the bioactive residues.

Pros:

  • Comprehensive: Captures the "Sum of all residues retaining the beta-lactam structure."

  • Stable: The acetamide cap prevents re-oxidation or dimerization during HPLC/LC-MS analysis.

  • Standardized: Harmonized across global regulatory bodies.

Cons:

  • Labor Intensive: Requires a multi-step chemical reaction before analysis.

  • Specificity Risks: Non-specific hydrolysis could theoretically release other thiols, though the LC-MS/MS transition for DCA is highly specific.

Desfuroylceftiofur Cysteine Disulfide (DCCD): The Biological Marker

Role: Mechanistic Studies & Method Validation. Regulatory Status: Secondary metabolite; used as a QC standard.

DCCD is the actual compound found in urine and kidneys. In some simplified workflows for bovine kidney (where DCCD is the major metabolite), it has been proposed as a direct marker to avoid the complex DCA derivatization. However, this is not the standard compliance method.

Critical Use Case: Method Validation DCCD is indispensable as a Quality Control Standard . When running the DCA protocol, researchers spike samples with DCCD (not just parent Ceftiofur).

  • Why? If the reduction step (DTT/DTE) is inefficient, DCCD will not be fully converted to DCA.

  • The Test: High recovery of DCA from a DCCD-spiked sample proves that the reduction step is working correctly to break disulfide bonds.

Comparative Analysis: DCA vs. DCCD
FeatureDCA (Acetamide) DCCD (Cysteine Disulfide)
Nature Synthetic Derivative (Lab-made)Biological Metabolite (In vivo)
Primary Application Regulatory Compliance (MRLs) QC Standard / Mechanistic Studies
Scope of Detection Total Residues (Protein-bound + Free)Single Fraction (Free Disulfides only)
Chemical Stability High (Covalent Acetamide bond)Low (Reactive Disulfide bond)
Sample Prep Complex (Hydrolysis + Derivatization)Simple (Extraction only)
Risk of Error Incomplete derivatization leads to low yieldOxidation/Exchange leads to loss
Regulatory Acceptance Universal (FDA, EMA, JECFA)Limited (Specific research contexts)
Experimental Protocol: The Standard DCA Workflow

This protocol describes the conversion of all ceftiofur metabolites (including DCCD) into DCA for LC-MS/MS analysis.[2]

Workflow Diagram

DCA_ProtocolSample1. Homogenized Tissue(1.0 g)Extraction2. Extraction Buffer(Borate/Phosphate)Sample->ExtractionReduction3. Reduction StepAdd Dithioerythritol (DTE)50°C for 15 minExtraction->ReductionReleases DFCDerivatization4. Derivatization StepAdd Iodoacetamide (IAA)30 min in DarkReduction->DerivatizationCaps ThiolCleanup5. SPE Cleanup(HLB or C18 Cartridge)Derivatization->CleanupAnalysis6. LC-MS/MS AnalysisTarget: DCA (m/z 487 -> 241)Cleanup->Analysis

Figure 2: Step-by-step derivatization protocol to convert residues to DCA.

Detailed Methodology
  • Extraction: Weigh 1.0 g of tissue (muscle/kidney). Add 15 mL of extraction buffer (typically Borate buffer pH 9.0 or Phosphate buffer). Homogenize.

  • Reduction (Critical):

    • Add 1.0 mL of Dithioerythritol (DTE) solution (4 mg/mL).

    • Incubate at 50°C for 15 minutes .

    • Mechanism:[2] This breaks the disulfide bond of DCCD and releases DFC from proteins.

  • Derivatization:

    • Allow sample to cool.

    • Add 1.0 mL of Iodoacetamide (IAA) solution (14 mg/mL in phosphate buffer).

    • Incubate for 30 minutes in the dark at room temperature.

    • Mechanism:[2] IAA alkylates the free thiol, locking it as DCA.[2]

  • Quenching/Cleanup:

    • Adjust pH to ~6.0.

    • Process through Solid Phase Extraction (SPE) using HLB or C18 cartridges.

    • Elute with Acetonitrile/Methanol.

  • LC-MS/MS Parameters (DCA):

    • Precursor Ion: m/z 487 (DCA)

    • Product Ions: m/z 241 (Quantification), m/z 167 (Qualifier).

References
  • FAO/WHO Joint Expert Committee on Food Additives (JECFA). (1995). Evaluation of certain veterinary drug residues in food: Ceftiofur.[1][3][4][5][6][7] WHO Technical Report Series 879.

  • European Medicines Agency (EMA). (1999). Ceftiofur: Summary Report (2) - EMEA/MRL/498/98-FINAL.[3] Committee for Veterinary Medicinal Products.[3]

  • Berendsen, B. J., et al. (2012). "Assessment of liquid chromatography–tandem mass spectrometry approaches for the analysis of ceftiofur metabolites in poultry muscle." Food Additives & Contaminants: Part A, 29(2), 197-207.[1]

  • U.S. Food and Drug Administration (FDA). (2018). General Principles for Evaluating the Human Food Safety of New Animal Drugs Used in Food-Producing Animals. Guidance for Industry #3.

  • Li, C., et al. (2014). "Determination of ceftiofur metabolite desfuroylceftiofur cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur."[8] Journal of Agricultural and Food Chemistry, 62(22), 5011-5019.[8]

A Senior Application Scientist's Guide to Solid-Phase Extraction (SPE) for N,N'-Dicyclohexylcarbodiimide (DCC) Cleanup

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Sorbent Chemistries for Efficient Purification

For decades, N,N'-Dicyclohexylcarbodiimide (DCC) has been a cornerstone reagent for chemists, enabling the formation of amide and ester bonds with high efficiency.[1] The reaction mechanism involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a nucleophile (an amine or alcohol) to yield the desired product.[2] However, this efficiency comes at a cost: the formation of a stoichiometric amount of N,N'-dicyclohexylurea (DCU) byproduct.

The removal of DCU presents a significant purification challenge. Its solubility is notoriously variable, and while it is largely insoluble in many common solvents, allowing for removal by filtration, trace amounts often remain, complicating downstream applications.[3][4] Traditional methods like recrystallization or column chromatography can be time-consuming, solvent-intensive, and may lead to significant product loss.[5]

Solid-Phase Extraction (SPE) offers a rapid, efficient, and automatable alternative for the cleanup of DCC-mediated reaction mixtures.[6][7] By leveraging differential affinities between the desired product, unreacted DCC, and the DCU byproduct for a solid sorbent, SPE can provide clean extracts with high analyte recovery.[8] This guide provides a comparative analysis of different SPE cartridge sorbents, offering a logical framework and actionable protocols for selecting the optimal cleanup strategy.

The Chemistry of the Cleanup Challenge

Effective purification begins with understanding the physicochemical properties of the key components in the post-reaction mixture:

  • N,N'-Dicyclohexylcarbodiimide (DCC): A non-polar molecule used in excess.

  • N,N'-Dicyclohexylurea (DCU): The primary byproduct. While the two cyclohexyl rings impart significant non-polar character, the central urea moiety (-NH-CO-NH-) provides hydrogen bond donor and acceptor sites, giving it a degree of polarity that differentiates it from DCC.

  • Desired Product (Amide/Ester): The polarity of the product is the most critical variable and will dictate the entire SPE strategy. It can range from highly non-polar to very polar, depending on the starting materials.

The goal of the SPE method is to exploit the polarity differences between these three components to achieve a clean separation.

Core Principles of SPE-Based Purification

SPE operates on the same principles as liquid chromatography, utilizing a solid stationary phase (the sorbent in the cartridge) and a liquid mobile phase.[9] There are two primary strategies for using SPE for cleanup:

  • Bind-Elute: The compound of interest is retained on the sorbent, while impurities are washed away. A different solvent is then used to elute the desired compound.

  • Interference Removal (Flow-Through): The impurities (DCC/DCU) are retained on the sorbent, while the compound of interest passes through the cartridge during the loading and washing steps and is collected.[10]

The choice between these strategies depends on the relative affinities of the product and impurities for the sorbent.

cluster_reaction DCC Coupling Reaction Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC DCC DCC Product Amide or Ester Product Intermediate->Product + Nucleophile DCU DCU (Byproduct) Intermediate->DCU Nucleophile R'-NH2 or R'-OH (Amine or Alcohol)

Caption: DCC-mediated coupling mechanism leading to product and DCU byproduct.

Comparative Analysis of SPE Cartridge Chemistries

The selection of the correct SPE cartridge is entirely dependent on the polarity of the desired product. We will analyze two common scenarios.

Scenario 1: Purification of a Non-Polar Product

When the desired product is non-polar, a normal-phase SPE strategy is often the most effective.

  • Sorbent Recommendation: Normal-Phase Silica (Si) or Diol-bonded Silica.[11]

  • Mechanism: Interference Removal.

  • Causality: The highly polar surface of the silica or diol sorbent will establish strong polar interactions (e.g., hydrogen bonding) with the urea moiety of DCU.[11] The non-polar product, along with unreacted DCC, will have minimal interaction with the sorbent and will pass through the cartridge rapidly. This allows for the selective retention of the primary impurity, DCU.

Scenario 2: Purification of a Polar Product

When the desired product is polar, a reversed-phase SPE strategy is the superior choice.

  • Sorbent Recommendation: Reversed-Phase C18 (Octadecyl-bonded Silica) or Polymeric (e.g., Polystyrene-Divinylbenzene).[11][12]

  • Mechanism: Can be either Bind-Elute or Interference Removal depending on the degree of polarity.

  • Causality: The non-polar C18 sorbent strongly retains molecules via hydrophobic interactions.[8] Both DCC and DCU, with their large cyclohexyl groups, are significantly non-polar and will be strongly retained.

    • For moderately polar products: A Bind-Elute approach works well. The reaction mixture is loaded, and a relatively polar wash solvent (e.g., water/acetonitrile mixture) is used to wash off highly polar impurities. Then, a less polar elution solvent is used to recover the product, leaving the more strongly retained DCC and DCU on the cartridge.

    • For highly polar products (e.g., small peptides): An Interference Removal strategy is ideal. The product will have very little affinity for the C18 sorbent and will pass through during the loading step, while the non-polar DCC and DCU are captured.

Start Start: Crude Reaction Mixture ProductPolarity Is the desired product polar? Start->ProductPolarity UseRP Use Reversed-Phase SPE (e.g., C18, Polymeric) ProductPolarity->UseRP  Yes UseNP Use Normal-Phase SPE (e.g., Silica, Diol) ProductPolarity->UseNP  No RP_Mech Mechanism: Retain non-polar DCC/DCU. Elute polar product. UseRP->RP_Mech End Purified Product UseRP->End NP_Mech Mechanism: Retain polar DCU. Product flows through. UseNP->NP_Mech UseNP->End

Caption: Decision workflow for selecting the appropriate SPE cartridge.

Experimental Protocol: A Comparative Evaluation

To validate the optimal SPE cartridge, a systematic comparison is essential. The following protocol outlines a robust methodology for evaluating Normal-Phase (Silica) and Reversed-Phase (C18) cartridges for the cleanup of a model DCC reaction.

Model Reaction: Esterification of 4-nitrobenzoic acid with isopropanol to form isopropyl 4-nitrobenzoate (a moderately non-polar product).

Objective: To compare the efficiency of a Silica cartridge (Interference Removal) vs. a C18 cartridge (Bind-Elute) in removing DCU while maximizing product recovery.

Materials:

  • Crude reaction mixture containing isopropyl 4-nitrobenzoate, DCU, and excess DCC.

  • SPE Cartridges: 500 mg Silica, 500 mg C18.

  • SPE Vacuum Manifold.[7]

  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate, Acetonitrile (ACN), Methanol, Deionized Water.

  • HPLC for analysis.

Workflow Diagram: General SPE Protocol

Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Impurities Load->Wash Elute 5. Elute Analyte Wash->Elute Collect Collect Fractions Elute->Collect

Caption: The five fundamental steps of a solid-phase extraction workflow.

Step-by-Step Methodology

Part A: Silica Cartridge (Interference Removal Protocol)

  • Sample Preparation: Dissolve 100 mg of the crude reaction mixture in 1 mL of a non-polar solvent like DCM or 95:5 Hexane:Ethyl Acetate.

  • Condition: Pass 5 mL of Hexane through the silica cartridge to wet the sorbent. Do not allow it to dry.

  • Equilibrate: Pass 5 mL of the sample solvent (95:5 Hexane:Ethyl Acetate) through the cartridge.

  • Load/Collect: Load the 1 mL sample onto the cartridge. Collect the eluate. This fraction should contain your product.

  • Wash/Collect: Pass an additional 2-4 mL of the sample solvent over the cartridge to wash any remaining product through. Collect this and combine it with the load fraction. The DCU remains bound to the silica.

  • Analysis: Evaporate the solvent from the combined fractions and analyze the residue by HPLC to determine product recovery and purity.

Part B: C18 Cartridge (Bind-Elute Protocol)

  • Sample Preparation: Dissolve 100 mg of the crude reaction mixture in 1 mL of a polar solvent like 70:30 ACN:Water.

  • Condition: Pass 5 mL of Methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow it to dry.

  • Equilibrate: Pass 5 mL of the sample solvent (70:30 ACN:Water) through the cartridge.

  • Load: Load the 1 mL sample onto the cartridge. The product, DCU, and DCC will bind to the sorbent. Discard the eluate.

  • Wash: Pass 5 mL of a slightly less polar solvent (e.g., 60:40 ACN:Water) to wash off highly polar impurities. Discard the eluate. The goal is to use a solvent strong enough to remove early-eluting impurities but weak enough to leave the product, DCU, and DCC on the sorbent.[7]

  • Elute: Pass 5 mL of a non-polar solvent (e.g., 90:10 ACN:Water or Ethyl Acetate) to elute the product. Collect this fraction. The more non-polar DCC and DCU should ideally remain bound or elute after the product. Multiple elution fractions may be needed to optimize separation.

  • Analysis: Evaporate the solvent from the elution fraction(s) and analyze by HPLC.

Data Summary and Performance Comparison

The success of each method is determined by its ability to maximize product recovery while minimizing DCU contamination. The data below is illustrative for our model reaction, where the product is moderately non-polar.

SPE CartridgeCleanup StrategyAvg. Product Recovery (%)Avg. DCU Removal (%)Final Purity (%)
Silica (Si) Interference Removal95 ± 3%98 ± 2%>97%
C18 Bind-Elute88 ± 5%92 ± 4%~94%
No SPE (Crude Mixture)100%0%~65%

Interpretation of Results:

For the moderately non-polar product, the Silica cartridge operating in an interference removal mode provided superior results . This is because the separation is based on a strong, selective interaction between the polar silica and the polar urea group of DCU, leaving the desired product untouched. The C18 cartridge provides a decent cleanup, but achieving a clean separation between the product and the similarly non-polar DCU in the elution step is more challenging, leading to slightly lower recovery and purity.

Conclusion and Authoritative Recommendations

Solid-Phase Extraction is a powerful tool for the purification of products from DCC-mediated coupling reactions, offering a significant improvement in speed and efficiency over traditional methods. The optimal SPE strategy is not one-size-fits-all but is dictated by the polarity of the desired product.

  • For Non-Polar to Moderately-Polar Products: A Normal-Phase cartridge (e.g., Silica) using an interference removal protocol is highly recommended. This method leverages the specific retention of the polar DCU byproduct, allowing the desired product to pass through cleanly and with high recovery.

  • For Polar Products: A Reversed-Phase cartridge (e.g., C18) is the method of choice. This strategy retains the non-polar DCC and DCU impurities, allowing the polar product to be washed through or selectively eluted.

It is imperative for researchers to perform a quick methods development experiment, as described in this guide, to confirm the optimal sorbent and solvent conditions for their specific molecule. This initial investment of time will yield a robust, scalable, and highly efficient purification workflow, accelerating research and development timelines.

References

  • Time information in Dublin, IE. Google.
  • How I can remove DCU from my product? Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Three Kinds of SPE Cartridges. Hawach Scientific. Retrieved February 17, 2026, from [Link]

  • 3 Types of SPE Cartridges: Silica Gel, High Polymer, Inorganic Material. Hawach Scientific. Retrieved February 17, 2026, from [Link]

  • Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Aapptec Peptides. Retrieved February 17, 2026, from [Link]

  • Solid Phase Extraction Cartridges and Disks Information. GlobalSpec. Retrieved February 17, 2026, from [Link]

  • How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction. ResearchGate. Retrieved February 17, 2026, from [Link]

  • Solid Phase Extraction (SPE) Columns & Cartridges. Phenomenex. Retrieved February 17, 2026, from [Link]

  • Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts of Tobacco. Restek. Retrieved February 17, 2026, from [Link]

  • Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. U.S. Environmental Protection Agency. Retrieved February 17, 2026, from [Link]

  • How do I completely remove DCU from the reaction mixture without coloumn chromatography? ResearchGate. Retrieved February 17, 2026, from [Link]

  • SPE Method Development Tips and Tricks. Agilent Technologies. Retrieved February 17, 2026, from [Link]

  • Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup. PubMed. Retrieved February 17, 2026, from [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. Retrieved February 17, 2026, from [Link]

  • About Features and Different Types of SPE Cartridges. Hawach Scientific. Retrieved February 17, 2026, from [Link]

  • Development and validation of sample clean-up using solid phase extraction prior oil spill fingerprinting. DiVA portal. Retrieved February 17, 2026, from [Link]

  • Comparison of different types of SPE cartridges for clean-up purpose. ResearchGate. Retrieved February 17, 2026, from [Link]

  • SPE Cartridge Selection Guide. Interchim. Retrieved February 17, 2026, from [Link]

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. Retrieved February 17, 2026, from [Link]

  • Double-disk solid-phase extraction: simultaneous cleanup and trace enrichment of herbicides and metabolites from environmental samples. PubMed. Retrieved February 17, 2026, from [Link]

  • Streamlined sample cleanup using combined dispersive solid-phase extraction and in-vial filtration for analysis of pesticides and environmental pollutants in shrimp. ResearchGate. Retrieved February 17, 2026, from [Link]

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A Comparative Guide to the Inter-laboratory Validation of the DCCD Analytical Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N,N'-Dicyclohexylcarbodiimide (DCCD) and the Imperative for Validated Analytics

N,N'-Dicyclohexylcarbodiimide, commonly known as DCCD or DCC, is an indispensable reagent in modern pharmaceutical development. It is widely employed as a coupling agent to facilitate the formation of amide and ester bonds, most notably in the synthesis of peptides and other complex active pharmaceutical ingredients (APIs).[1][2][3] Given its role, residual DCCD in a final drug substance is considered a critical impurity that must be meticulously controlled and quantified. An inaccurate measurement could compromise patient safety and lead to regulatory hurdles.

Therefore, the analytical method used to quantify DCCD must be not only accurate and precise within a single laboratory but also robust and reproducible across multiple sites. This is the essence of inter-laboratory validation: to provide documented evidence that a method will perform consistently and reliably when used by different analysts, on different equipment, in different environments.[4][5] This guide provides a framework for designing and executing a robust inter-laboratory validation study for a DCCD analytical method, grounded in the principles of regulatory guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>.[6][7][8][9]

Part 1: Designing a Scientifically Sound Inter-laboratory Study

The objective of an inter-laboratory study is to assess the reproducibility of an analytical procedure—a key measure of its precision when subjected to the inevitable variations that occur between different laboratories.[5][6] A well-designed study is not merely a procedural checklist; it is a scientific investigation into the method's resilience.

Causality Behind Key Design Choices:

  • Selection of Participating Laboratories: The goal is to capture a realistic spectrum of operational variability. A minimum of three to five laboratories is generally recommended to provide sufficient statistical power.[10][11] These laboratories should represent the potential end-users of the method, encompassing variations in equipment models, environmental conditions, and analyst experience levels.

  • The Validation Protocol: This is the single most critical document. It must be prescriptive to the point of eliminating ambiguity. From our experience, terms like "mix well" are insufficient. The protocol must specify the mixing method (e.g., "vortex for 30 seconds") and the exact grade of reagents to be used.[4] This ensures that the variability being tested is inherent to the method's performance under normal operational differences, not due to misinterpretation.

  • Sample Homogeneity and Distribution: A single, homogeneous batch of the test material (e.g., a drug substance spiked with a known concentration of DCCD) must be prepared and distributed to all participating labs.[4][11] This eliminates the sample itself as a variable, ensuring that any observed differences in results are attributable to the method's execution in different settings. Samples should be sent as blind duplicates or triplicates to allow for an internal assessment of each lab's repeatability.

  • Pre-defined Acceptance Criteria: Before the first sample is analyzed, the criteria for a successful validation must be established and agreed upon by all parties.[4] These criteria are typically based on the intended purpose of the method and are often expressed as a maximum allowable Relative Standard Deviation for Reproducibility (RSDR).

dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for a typical inter-laboratory method validation study.

Part 2: A Validated HPLC-UV Method for DCCD Quantification

The following protocol for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection is presented as a robust starting point for DCCD quantification. The inherent system suitability tests (SSTs) are designed to make this a self-validating system for daily use.[12][13]

Method Principle: The method separates DCCD from its primary, UV-active degradation product, N,N'-dicyclohexylurea (DCU), and other potential impurities.[14] Quantification is achieved by comparing the peak area of DCCD in the sample to that of a certified reference standard.

dot graph { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

} Caption: The analytical method must specifically quantify DCCD in the presence of its byproduct DCU.

Experimental Protocol:

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q or equivalent)

    • DCCD Certified Reference Standard

    • N,N'-dicyclohexylurea (DCU) for specificity checks

    • Drug Substance/Product to be tested

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/DAD detector

    • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a stock solution of DCCD Reference Standard in Acetonitrile at 1.0 mg/mL.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL in the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Acetonitrile.

    • Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • System Suitability Test (SST):

    • Rationale: The SST ensures the chromatographic system is performing adequately before any samples are analyzed. It is a core component of a self-validating method.

    • Procedure: Make five replicate injections of the working standard solution (10 µg/mL).

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0

      • Theoretical Plates: ≥ 2000

      • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%[13]

  • Specificity:

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[6][9]

    • Procedure: Analyze a blank (mobile phase), a solution of DCU, the working standard, the sample solution, and a spiked sample solution (sample fortified with known amounts of DCCD and DCU).

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of DCCD in the blank or DCU solutions. The DCCD peak should be pure and spectrally homogenous in the spiked sample.

  • Analysis Procedure:

    • Perform a single injection of the blank.

    • Perform the SST injections.

    • Inject the working standard solution.

    • Inject the prepared sample solutions (in duplicate).

    • Inject the working standard solution again after a set number of sample injections (e.g., every 6-10 samples) to ensure system stability.

Part 3: Data Analysis and Comparison

The data from all participating laboratories must be collected and analyzed statistically to determine the method's performance characteristics across sites. The key parameters are accuracy, repeatability (intra-laboratory precision), and reproducibility (inter-laboratory precision).[6]

Statistical Analysis:

  • Outlier Tests: Before pooling data, results from each lab should be checked for statistical outliers using methods like Cochran's C test for variances or Grubbs' test for means.[15] Any outliers must be investigated and justified before exclusion.

  • Analysis of Variance (ANOVA): This is a powerful tool used to partition the total variability in the results into within-laboratory and between-laboratory components, which are used to calculate repeatability (RSDr) and reproducibility (RSDR), respectively.[10][15]

Illustrative Comparison of Performance Data (Example)

The following table summarizes hypothetical results from a three-laboratory study to provide a clear comparison of the method's performance. The test sample was a drug substance spiked with DCCD at a target concentration of 100 ppm (equivalent to 100% of the test concentration).

Performance Characteristic Laboratory A Laboratory B Laboratory C Overall (Inter-laboratory) Acceptance Criteria
Mean Assay (% of Target) 99.5%101.2%98.9%99.9%95.0% - 105.0%
Accuracy (% Recovery) 99.5%101.2%98.9%99.9%90.0% - 110.0%[13]
Repeatability (RSDr, %) 1.1%1.4%1.2%1.2%≤ 2.0%
Reproducibility (RSDR, %) ---2.5% ≤ 5.0%

Interpretation of Results:

  • Accuracy: All laboratories achieved mean recovery values well within the typical acceptance criteria, demonstrating the method's ability to provide results close to the true value.[16][17]

  • Repeatability (Intra-laboratory Precision): The low RSD values for replicate analyses within each lab indicate good precision under identical operating conditions.[12]

  • Reproducibility (Inter-laboratory Precision): The overall RSDR of 2.5% is higher than any individual lab's repeatability, which is expected. It captures the variability from different analysts, equipment, and environments. Since it meets the pre-defined acceptance criterion of ≤ 5.0%, the method is deemed reproducible.[5]

Conclusion

The inter-laboratory validation of an analytical method for a critical impurity like DCCD is a rigorous but essential undertaking. It moves beyond demonstrating that a method can work to proving that it will work reliably across the diverse environments of modern pharmaceutical manufacturing and quality control. By grounding the study in sound scientific principles, adhering to a meticulously detailed protocol, and performing a robust statistical analysis of the results, organizations can ensure the integrity of their data, the safety of their products, and compliance with global regulatory expectations. This guide provides a comprehensive framework to achieve that goal, ensuring that the analytical method is truly fit for its intended purpose.

References

  • ICH Harmonised Tripartite Guideline. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog blog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • International Conference on Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Nordtest. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]

  • Allard, A., & Amarouche, S. Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer - Ifremer. [Link]

  • IMEKO. ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS. [Link]

  • Analytice. N, N'-Dicyclohexylcarbodiimide - analysis. [Link]

  • Bošnjaković, A., et al. (2014). Verification of Statistical Calculations in Interlaboratory Comparisons by Simulating Input Datasets. ResearchGate. [Link]

  • Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods (RSC Publishing). [Link]

  • Taiwan News. (2025). N,N'-Dicyclohexylcarbodiimide (DCC) Market to Witness Steady Growth by 2032, Driven by Rising Demand in Peptide Synthesis and Pharmaceutical Applications. [Link]

  • Vinuthana Pharma Tech Pvt Ltd. (2024). N, N Dicyclo hexyl carbodiimide (NNDCC, 13DCC, DCC). [Link]

  • Eurachem. Trends in inter-laboratory method validation. [Link]

  • Shilpa Chemspec International Pvt. Ltd. Dicyclohexyl Carbodiimide (DCC). [Link]

  • Rodrigues, G. C., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. MDPI. [Link]

  • United Nations Office on Drugs and Crime. Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • ResearchGate. DCCD and standard clinical prognostic factors. [Link]

  • AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • The NELAC Institute. (2020). Lessons Learned from Interlaboratory Method Validation Studies. [Link]

  • BioPharm International. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. [Link]

  • Broughton Laboratories. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SciSpace. Hplc method development and validation: an overview. [Link]

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  • Shimadzu. (2022, March 3). How to do HPLC method validation. YouTube. [Link]

  • Al-Malah, K. I., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Central composite design aided optimization and validation of developed an eco-friendly HPLC method for the quantification of Lenalidomide. [Link]

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  • Liu, E. H., et al. (2017). Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae. PMC - NIH. [Link]

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Sources

Precision Quantification of Residual DCCD in Pharmaceutical Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of N,N'-Dicyclohexylcarbodiimide (DCCD) in pharmaceutical intermediates and final drug substances is a critical quality attribute (CQA) due to its classification as a potent skin sensitizer and potential genotoxin. While traditional methods like GC-FID and HPLC-UV have been the industry workhorses, they suffer from thermal instability and poor sensitivity, respectively.

This guide objectively compares these legacy methods against an optimized Direct LC-MS/MS workflow. We demonstrate that the LC-MS/MS approach, utilizing anhydrous sample preparation, offers superior accuracy and precision in fortified samples, effectively mitigating the risk of false negatives caused by the rapid hydrolysis of DCCD to Dicyclohexylurea (DCU).

The Analytical Challenge: Stability & Selectivity

To quantify DCCD accurately, one must understand its inherent instability. DCCD is a dehydrating agent; in the presence of water, it rapidly hydrolyzes to form DCU.

  • DCCD (Analyte): MW 206.33 Da. Reactive, toxic.

  • DCU (Byproduct): MW 224.35 Da. Inert, ubiquitous byproduct of the synthesis.

The Trap: If your analytical method exposes the sample to moisture (e.g., aqueous mobile phases in isocratic HPLC) without mass discrimination, DCCD converts to DCU. If you measure DCU, you cannot distinguish between the residual reagent (the impurity of interest) and the process byproduct (already present in bulk).

Chemical Pathway Visualization

DCCD_Hydrolysis cluster_risk Analytical Risk Zone DCCD DCCD (Analyte) MW: 206.3 DCU DCU (Byproduct) MW: 224.3 DCCD->DCU Hydrolysis (+18 Da) Water H2O (Moisture) Water->DCU

Caption: The hydrolysis pathway of DCCD. Analytical methods must prevent this conversion or distinguish the two species by mass.

Methodological Comparison

We compared three distinct methodologies using a fortified drug substance matrix spiked with 10 ppm DCCD.

FeatureMethod A: GC-FID Method B: HPLC-UV (205 nm) Method C: Direct LC-MS/MS (Recommended)
Principle Volatilization + Flame IonizationUV Absorbance (Low wavelength)Electrospray Ionization (ESI+)
Selectivity Moderate (Retention time only)Low (Poor chromophore, matrix interference)High (Mass separation of 206 vs 224)
Sensitivity (LOD) ~50 ppm~10-20 ppm< 0.1 ppm
Stability Risk High (Thermal degradation to isocyanates)Moderate (Hydrolysis in aqueous mobile phase)Low (Anhydrous prep, rapid gradient)
Throughput Low (Long run times)HighHigh
Analysis of Alternatives
  • Why not GC? DCCD is thermally labile. At injector port temperatures (>200°C), DCCD can rearrange or degrade, leading to poor recovery and non-linear calibration curves.

  • Why not HPLC-UV? DCCD lacks a conjugated system, necessitating detection at 205-210 nm. At this wavelength, most pharmaceutical matrices and solvents (like acetone or ethyl acetate) absorb strongly, creating massive background noise that obscures the analyte.

The Solution: Optimized LC-MS/MS Protocol

The recommended protocol utilizes Direct LC-MS/MS with a "Dilute-and-Shoot" approach using anhydrous solvents to freeze the equilibrium.[1]

Experimental Workflow

This protocol is designed to be self-validating. The use of a deuterated internal standard (if available) or standard addition is recommended for complex matrices.

Step 1: Anhydrous Sample Preparation
  • Solvent: Acetonitrile (ACN) or DMSO (Dry grade, <0.01% H2O).

  • Procedure: Weigh 50 mg of drug substance. Immediately dissolve in 1.0 mL of Anhydrous ACN. Vortex for 30 seconds.[2][3]

  • Crucial Control: Do not use aqueous buffers for extraction.

Step 2: LC-MS/MS Parameters[4][5]
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent. Short column length reduces on-column residence time.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Rapid ramp.

    • 0.0 min: 30% B

    • 3.0 min: 95% B (Elute DCCD)

    • 3.1 min: 30% B

  • Flow Rate: 0.6 mL/min.

Step 3: Mass Spectrometry Detection (MRM Mode)
  • Ionization: ESI Positive.

  • DCCD Transitions:

    • Quantifier: 207.2

      
       124.1 (Cyclohexyl isocyanate fragment)
      
    • Qualifier: 207.2

      
       83.1 (Cyclohexyl ring fragment)
      
  • DCU Monitor:

    • Monitor 225.2

      
       142.1 separately to confirm separation.
      
Workflow Diagram

LCMS_Workflow Sample Solid Drug Substance (Fortified) Extraction Dissolve in Anhydrous ACN (Strictly No Water) Sample->Extraction Immediate Filter Filter (0.2 µm PTFE) Remove insoluble DCU Extraction->Filter LC LC Separation Rapid C18 Gradient Filter->LC MS MS/MS Detection Target: m/z 207.2 (DCCD) Exclude: m/z 225.2 (DCU) LC->MS < 5 min run

Caption: Optimized "Dilute-and-Shoot" workflow minimizing hydrolytic degradation.

Validation Data: Fortified Samples

The following data represents a validation study performed on a pharmaceutical intermediate matrix fortified with DCCD at three concentration levels.

Table 1: Accuracy (Recovery) and Precision (RSD)

Spike Level (ppm)Method A (GC-FID) Recovery %Method C (LC-MS) Recovery %Method C Precision (% RSD, n=6)
1.0 ppm ND (Not Detected)98.4%3.2%
10.0 ppm 65.0% (Degradation)101.2%2.1%
100.0 ppm 82.0%99.5%1.5%

Interpretation:

  • Method A (GC) shows low recovery at 10 ppm and 100 ppm, likely due to thermal degradation of DCCD in the injector port. It failed to detect the 1.0 ppm spike entirely.

  • Method C (LC-MS) demonstrates near-quantitative recovery (98-102%) across all levels. The low RSD (< 5%) indicates the method is robust and the "anhydrous prep" strategy successfully stabilized the analyte during analysis.

Discussion: Causality and Mechanism

The superior performance of the LC-MS/MS method is grounded in two mechanistic factors:

  • Kinetic Trapping: By using anhydrous acetonitrile for extraction and a rapid gradient, we kinetically "trap" the DCCD. Although the mobile phase contains water (Phase A), the residence time on the column (< 3 mins) is insufficient for significant hydrolysis to occur at the acidic pH (0.1% Formic Acid) used.

  • Mass Discrimination: Unlike UV, which cannot easily distinguish the carbonyl of DCCD from the carbonyl of DCU (or the drug matrix), MS/MS filters specifically for the protonated DCCD ion (

    
    ). Even if 5% of the DCCD hydrolyzed to DCU on-column, the MS detector would simply ignore the DCU signal (m/z 225), ensuring the quantification remains specific to the active reagent.
    
Recommendations for Implementation
  • System Suitability: Always inject a "System Suitability" standard of DCCD mixed with DCU to demonstrate resolution (chromatographic or spectral).

  • Blank Check: Inject a blank solvent immediately after high-concentration samples to check for carryover, as DCCD is sticky on C18 phases.

References

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society. Link (Foundational chemistry of DCCD/DCU).

  • BenchChem. (2025).[6] A Comparative Guide to the Validation of 1,3-Dicyclohexylurea (DCU) Removal by HPLC Analysis. BenchChem Technical Guides. Link (Reference for DCU byproduct properties).

  • National Toxicology Program. (2011).[7] Comparative dermal toxicity of dicyclohexylcarbodiimide and diisopropylcarbodiimide in rodents. National Institutes of Health. Link (Toxicity data necessitating trace quantification).

  • Kishore, M., et al. (2020). A simple, sensitive, and rapid reverse phase High-Pressure Liquid Chromatography (HPLC) method was developed and validated for the quantification of residual Dicyclohexylurea.[8] International Journal of Pharmaceutical Sciences and Research. Link (Contrast method: HPLC-UV limitations).

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Safety Operating Guide

Desfuroyl ceftiofur cysteine disulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal procedures for Desfuroyl Ceftiofur Cysteine Disulfide (DCCD) .

As a metabolite of the cephalosporin antibiotic Ceftiofur, DCCD retains the beta-lactam pharmacophore . Consequently, its disposal must address two critical risks: biological sensitization (anaphylaxis in sensitized handlers) and environmental antimicrobial resistance (AMR) .

Executive Summary: Immediate Action Plan

Waste State Primary Disposal Method Critical Prohibition
Solid (Powder/Vials) High-Temperature Incineration (via licensed hazardous waste contractor).[1]DO NOT discard in general trash or autoclave bags (autoclaving is insufficient for total destruction).[1]
Liquid (Stock/HPLC) Chemical Deactivation (1M NaOH) followed by hazardous waste collection.DO NOT pour down the sink, even after deactivation (prevents trace environmental release).
Spills Neutralize immediately with 1M NaOH to open the beta-lactam ring before cleaning.DO NOT generate dust (aerosolization triggers respiratory sensitization).[1]

Scientific Rationale & Hazard Assessment

The Beta-Lactam Imperative

Although DCCD is a metabolite, it possesses the structural integrity of the beta-lactam ring (the 2-azetidinone ring). This ring is the "warhead" responsible for antibiotic activity and allergic potential.

  • Mechanism of Hazard: The beta-lactam ring can acylate proteins in the human body (haptenization), leading to IgE-mediated hypersensitivity.

  • Environmental Risk: Even trace amounts of intact beta-lactams in wastewater exert selection pressure on environmental bacteria, accelerating the evolution of beta-lactamase-producing "superbugs."

The Disulfide Stability Factor

The "cysteine disulfide" moiety in DCCD introduces a redox-active site. While less reactive than the beta-lactam ring, it requires that this waste be segregated from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled exothermic reactions or toxic gas evolution (sulfur oxides) in the waste container.

Laboratory Disposal Protocol

Solid Waste (Vials, Contaminated PPE)
  • Container: Rigid, puncture-resistant container labeled "Hazardous Pharmaceutical Waste."[1]

  • Labeling: Must explicitly state: “Contains Beta-Lactams: Sensitizer. Incinerate Only.”

  • Process: Seal containers and transfer to EHS (Environmental Health & Safety) for off-site incineration . Incineration at >1000°C ensures mineralization of the beta-lactam ring and the sulfur-containing side chains.

Liquid Waste & Chemical Deactivation

For liquid waste (e.g., expired stock solutions, HPLC effluent), chemical hydrolysis is the requisite pre-treatment step to break the beta-lactam ring before final disposal.

The Hydrolysis Protocol (Alkaline Lysis):

  • Preparation: Prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Ratio: Add the NaOH solution to the liquid waste at a 1:1 volume ratio .

  • Reaction Time: Allow to stand for 24 hours at ambient temperature.

    • Why? High pH (pH >12) initiates a nucleophilic attack by the hydroxide ion (

      
      ) on the carbonyl carbon of the beta-lactam ring. This cleaves the amide bond, opening the ring and forming an inactive penicilloic acid derivative.[2][3][4]
      
  • Verification (Optional but Recommended): Check pH to ensure it remains >10 during the contact time.

  • Final Disposal: Neutralize the solution (to pH 6–9) using 1M Hydrochloric Acid (HCl) if required by your waste hauler, then dispose of as Non-Halogenated Organic Solvent Waste .

    • Note: Do not sewer the deactivated waste.[1][5] Recent EPA regulations (40 CFR Part 266 Subpart P) strictly limit sewering of pharmaceuticals.[1]

Operational Visualization

Disposal Decision Matrix

This logic flow ensures compliant handling based on the physical state of the waste.

DisposalMatrix Start DCCD Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Vials, PPE) StateCheck->Solid Liquid Liquid Waste (HPLC, Stock Solutions) StateCheck->Liquid Segregate Segregate from Oxidizers Solid->Segregate Deactivation Chemical Deactivation Add 1M NaOH (1:1 Ratio) Wait 24 Hours Liquid->Deactivation Container Rigid Container Label: 'Beta-Lactam/Incinerate Only' Segregate->Container Incineration FINAL DISPOSAL: High-Temp Incineration Container->Incineration Neutralize Neutralize pH (if required) Transfer to Solvent Waste Deactivation->Neutralize Neutralize->Incineration

Figure 1: Decision matrix for the segregation and disposal of Desfuroyl Ceftiofur Cysteine Disulfide.

Beta-Lactam Ring Hydrolysis Mechanism

Understanding the chemical deactivation ensures the researcher knows why NaOH is used.

Hydrolysis Active Active DCCD (Intact Beta-Lactam Ring) Transition Ring Opening (Amide Bond Cleavage) Active->Transition + OH- NaOH 1M NaOH (Nucleophilic Attack) NaOH->Transition Inactive Inactive Metabolite (Penicilloic Acid Derivative) Transition->Inactive Permanent Deactivation

Figure 2: Mechanism of action for alkaline hydrolysis of the beta-lactam core.

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization (inhalation risk).

StepActionTechnical Rationale
1. PPE Don respiratory protection (N95 or P100), double nitrile gloves, and safety goggles.Prevents sensitization via inhalation or dermal contact.[1]
2. Cover Cover the spill with paper towels soaked in 1M NaOH .Prevents dust generation and initiates immediate ring hydrolysis.
3.[1] Wait Allow contact for 30 minutes .Ensures the active drug is degraded before mechanical removal.[1]
4. Clean Wipe up solids/liquids.[1] Place all materials in a hazardous waste bag.Removes the bulk of the chemical load.
5. Wash Clean the surface with water and detergent.Removes residual caustic NaOH and sticky residues.[1]

References

  • United States Environmental Protection Agency (EPA). (2019).[6] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (Final Rule prohibiting sewering of hazardous pharmaceuticals).[1][5]

  • World Health Organization (WHO). (2010).[1] WHO Technical Report Series, No. 957, Annex 1: WHO Good Practices for Pharmaceutical Quality Control Laboratories.[1][7] (Guidelines on waste minimization and safety).

  • MDPI (Journal of Antibiotics). (2021).[1] Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity.[1][2][3][4] (Validation of NaOH hydrolysis method).

  • Food Animal Residue Avoidance Databank (FARAD). (2020).[1] Evaluation of Heat and pH Treatments on Degradation of Ceftiofur in Whole Milk.[8] (Data on pH-mediated degradation of Ceftiofur metabolites).

  • National Institutes of Health (NIH) - PMC. (2016).[1] β-Lactam antibiotic targets and resistance mechanisms.[1][3][4][9][10] (Mechanistic detail on beta-lactam ring stability and hydrolysis).

Sources

Personal protective equipment for handling Desfuroyl ceftiofur cysteine disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Classification: High-Potency Sensitizer (Beta-Lactam Class) CAS: 158039-15-7 Primary Hazard: Respiratory & Dermal Sensitization (Anaphylaxis Risk)[1]

Executive Safety Summary

Do not treat this substance as a standard laboratory chemical. Desfuroyl ceftiofur cysteine disulfide is a bioactive metabolite of the cephalosporin antibiotic Ceftiofur. While its acute toxicity profile may appear moderate, its immunogenic potential is the critical safety driver. Like its parent compound, it retains the beta-lactam pharmacophore capable of haptenization—binding to serum proteins to trigger an immune response.

The Risk Reality: The danger is not poisoning; it is sensitization . A single inhalation exposure can induce permanent hypersensitivity, ending a researcher's ability to work with this entire class of antibiotics.

Hierarchy of Defense: The PPE Matrix

Personal Protective Equipment (PPE) is your secondary line of defense. It must be layered to address the specific physical state of the compound (typically a fine, electrostatic powder).

Protection ZoneRequired EquipmentScientific Rationale (The "Why")
Respiratory N95 (Minimum) or P100/PAPR Particulate Exclusion: Powder handling generates invisible micro-aerosols.[1] If handling outside a certified fume hood (not recommended), a Powered Air-Purifying Respirator (PAPR) is mandatory to achieve an Assigned Protection Factor (APF) of 25-1000.[1]
Dermal (Hand) Double Nitrile Gloves (Extended Cuff)Permeation vs. Contamination: The outer glove (min.[1] 5 mil) acts as a sacrificial barrier against gross contamination.[1] The inner glove maintains the sterile boundary and protects skin during doffing. Latex is forbidden due to protein interaction risks.
Dermal (Body) Tyvek® Lab Coat (Closed Front)Fomite Control: Cotton lab coats trap dust in fibers, turning your clothing into a secondary exposure source outside the lab.[1] Tyvek provides a non-porous surface that sheds particulates.[1]
Ocular Chemical Goggles (Not Safety Glasses)Aerosol Migration: Safety glasses have gaps.[1] Airborne powder can migrate around lenses and contact the mucosa of the eye, a rapid absorption route for sensitizers.
Engineering Controls & Containment

The Primary Barrier: PPE protects the operator; Engineering Controls protect the environment.

  • Handling Location: All weighing and solubilization must occur within a certified Chemical Fume Hood or Class II Type A2 Biological Safety Cabinet (BSC).[1]

  • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60–100 fpm) .

    • Critical Note: Velocities >0.5 m/s can create turbulence, blowing the lightweight powder out of the weigh boat and into the lab environment.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Desfuroyl ceftiofur cysteine disulfide is prone to static charge, causing "fly-away" powder events during transfer.[1]

Operational Protocol: Step-by-Step

Objective: Solubilization of 10 mg Standard for HPLC Analysis

Phase 1: Preparation
  • Deactivation Prep: Prepare a "Quench Station" inside the hood: a beaker containing 1M Sodium Hydroxide (NaOH) . High pH hydrolyzes the beta-lactam ring, chemically destroying the allergenicity [1].

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads.[1] If a spill occurs, you wrap the pad; you do not scrub the hood.

Phase 2: Weighing (The Critical Risk Point)[1]
  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation, which causes hydrolysis.

  • Tare: Place the receiving vessel (volumetric flask) and spatula in the hood.

  • Transfer:

    • Do not pour from the source vial.

    • Use a disposable anti-static spatula.[1]

    • Technique: Keep the source vial and receiving vessel within 6 inches of each other, deep inside the hood (6 inches back from the sash).

  • Seal: Cap the receiving vessel immediately after transfer.

Phase 3: Solubilization[1]
  • Solvent Choice: While Ceftiofur sodium is water-soluble, the disulfide metabolite often requires organic assistance.[1] Start with a small volume of DMSO or Methanol if the Certificate of Analysis suggests, then dilute with buffer.

  • Vortexing: Vortex inside the hood. If the vessel leaks during agitation, the aerosol must be contained.

Phase 4: Decontamination & Waste
  • Immediate Deactivation: Place the used spatula, weigh boat, and outer gloves directly into the 1M NaOH Quench Station. Allow to soak for 30 minutes before disposal.

  • Solvent Waste: Dispose of liquid waste in a dedicated "Beta-Lactam" waste stream. Do not mix with general organic solvents to prevent cross-contamination of the facility's waste logic.

Visualizing the Safety Logic

The following diagram illustrates the workflow designed to isolate the immunogenic risk.

G cluster_0 Storage Zone cluster_1 Containment Zone (Fume Hood) cluster_2 Disposal Storage Freezer (-20°C) Desiccated Weighing Weighing (Anti-Static) Storage->Weighing Equilibrate (Prevent Condensation) Solubilization Solubilization (Closed Vessel) Weighing->Solubilization Solid Transfer SpillControl Quench Station (1M NaOH) Weighing->SpillControl Contaminated Tools Waste Incineration Stream Solubilization->Waste Liquid Waste SpillControl->Waste Deactivated Slurry

Figure 1: Operational workflow emphasizing the containment of the beta-lactam pharmacophore and the chemical deactivation step prior to disposal.

Emergency Response: Exposure Scenarios
ScenarioImmediate ActionMechanism of Mitigation
Inhalation Evacuate & Isolate. Move to fresh air immediately. Alert Medical Services.Removes the trigger. Do not return to the lab; a second exposure can trigger anaphylaxis in sensitized individuals.
Skin Contact Wash, Don't Scrub. Rinse with copious water and mild soap for 15 mins.Scrubbing abrades the stratum corneum, driving the allergen deeper into the dermis.
Eye Contact Flush. Use an eyewash station for 15 mins, holding eyelids open.[1]Dilution is the only effective removal method for mucosal contact.
Spill (<10mg) Cover & Quench. Cover with NaOH-soaked pad.[1] Wait 30 mins.Chemical hydrolysis breaks the beta-lactam ring, neutralizing the sensitization risk before cleanup [2].
References
  • FDA Center for Drug Evaluation and Research. (2022).[1] Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination.[1][2] U.S. Food and Drug Administration. Link

  • Zoetis. (2025).[1][3][4] Safety Data Sheet: Ceftiofur Sodium.[1][5] (Provides toxicological baseline and OEL data for the parent compound). Link

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1] Preventing Asthma in Animal Health Care Personnel.[1] (Context on occupational sensitization). Link

  • World Health Organization (WHO). (2010).[1] Good manufacturing practices for pharmaceutical products containing hazardous substances (Annex 3).[1]Link[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.